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  • Product: 7-ethyl-3H,4H,7H-pyrazolo[3,4-d][1,2,3]triazin-4-one
  • CAS: 1384427-56-8

Core Science & Biosynthesis

Foundational

Unveiling the Mechanism of Action of 7-Ethyl-3H,4H,7H-pyrazolo[3,4-d][1,2,3]triazin-4-one: A Pleiotropic Purine Bioisostere

Target Audience: Researchers, Enzymologists, and Drug/Agrochemical Development Professionals Document Type: Technical Whitepaper Executive Summary: The Pharmacophore of Purine Bioisosterism The compound 7-ethyl-3H,4H,7H-...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Enzymologists, and Drug/Agrochemical Development Professionals Document Type: Technical Whitepaper

Executive Summary: The Pharmacophore of Purine Bioisosterism

The compound 7-ethyl-3H,4H,7H-pyrazolo[3,4-d][1,2,3]triazin-4-one (hereafter referred to as 7-Ethyl-PT ) represents a highly versatile heterocyclic scaffold. At its core, the pyrazolo[3,4-d][1,2,3]triazin-4-one topology serves as a direct structural bioisostere to endogenous purines, specifically mimicking the Watson-Crick hydrogen-bonding face of hypoxanthine and adenine[1].

The substitution of an ethyl group at the N7 position is not merely a structural artifact; it is a critical pharmacophoric determinant. While unsubstituted or methyl-substituted variants often lack the necessary lipophilicity (LogP) to anchor deeply into target enzymes, and bulky aryl groups (e.g., 7-phenyl) introduce steric clashes in tight active sites, the 7-ethyl moiety provides an optimal balance. It allows the molecule to permeate cell membranes efficiently and project into hydrophobic specificity pockets (such as kinase gatekeeper pockets or lipophilic enzyme channels), driving high-affinity competitive binding.

Because purine signaling is ubiquitous across kingdoms, 7-Ethyl-PT exhibits a pleiotropic mechanism of action depending on the target cell type—acting as an enzyme inhibitor in mammalian cells and a metabolic disruptor/phytohormone mimic in plant cells[1][2][3].

Mechanism in Mammalian Target Cells: ATP-Competitive & Enzymatic Inhibition

In mammalian enzymology, 7-Ethyl-PT exerts its primary mechanism of action by competitively displacing endogenous purines from the active sites of critical metabolic and signaling enzymes.

Xanthine Oxidase (XO) Inhibition

7-Ethyl-PT acts as a competitive inhibitor of Xanthine Oxidase, an enzyme responsible for the catabolism of purines into uric acid[1]. The triazinone ring mimics hypoxanthine, orienting itself within the molybdenum-pterin (Mo-pt) active site. The carbonyl oxygen at C4 and the nitrogen-rich core form critical hydrogen bonds with active site residues (e.g., Glu802 and Arg880). Simultaneously, the 7-ethyl group occupies the adjacent hydrophobic channel, effectively blocking the hydroxylation trajectory and preventing substrate oxidation[1].

ATP-Competitive Kinase Inhibition

As an adenine isostere, 7-Ethyl-PT acts as a potent ATP-competitive inhibitor in various kinase networks. The N1/N2 atoms of the pyrazole ring act as a bidentate hydrogen bond donor/acceptor pair, interacting directly with the backbone amides of the kinase hinge region. The 7-ethyl group is specifically sized to exploit the hydrophobic pocket adjacent to the ATP-binding site (often controlled by the "gatekeeper" residue). By locking the kinase in an inactive conformation, 7-Ethyl-PT arrests downstream phosphorylation cascades, leading to cell cycle arrest or apoptosis in hyperproliferative target cells.

G A 7-Ethyl-PT (Purine Isostere) B Kinase Hinge Region Binding A->B Hydrophobic Anchoring C ATP Competitive Displacement B->C D Phosphorylation Cascade Arrest C->D E Target Cell Apoptosis D->E

Caption: ATP-competitive kinase inhibition pathway by 7-ethyl-pyrazolo-triazinone.

Mechanism in Plant Target Cells: PPO Inhibition & Phytohormone Mimicry

In agricultural biotechnology, the pyrazolo[3,4-d][1,2,3]triazin-4-one class is heavily investigated for its potent herbicidal and growth-regulating properties[2][3].

Protoporphyrinogen Oxidase (PPO) Inhibition

In plant target cells (e.g., weeds), 7-Ethyl-PT acts as a potent inhibitor of Protoporphyrinogen Oxidase (PPO), a critical enzyme in the chlorophyll and heme biosynthesis pathways located in the chloroplast envelope[3]. The 7-ethyl group facilitates penetration through the chloroplast membrane and anchors the molecule into the lipophilic substrate-binding channel of PPO. By inhibiting PPO, the normal oxidation of protoporphyrinogen IX is halted. The substrate leaks into the cytoplasm, where it undergoes unregulated, non-enzymatic oxidation to protoporphyrin IX. Upon exposure to light, this accumulated protoporphyrin IX acts as a photosensitizer, transferring energy to molecular oxygen to generate highly reactive singlet oxygen (ROS). This results in catastrophic lipid peroxidation, membrane destruction, and rapid cell death[3].

Cytokinin Receptor Agonism

At sub-lethal concentrations, the purine-like scaffold of 7-Ethyl-PT mimics natural cytokinins (which are fundamentally N6-substituted adenines). It binds to the CHASE domain of plant histidine kinase receptors (such as CRE1/AHK4). This binding initiates a phosphorelay signaling cascade (AHK → AHP → ARR) that stimulates plant cell division, elongation, and tissue differentiation, exhibiting strong cytokinin-like and auxin-like growth regulation[2].

G A 7-Ethyl-PT B Chloroplast PPO Inhibition A->B C Proto-IX Accumulation B->C D Singlet Oxygen (ROS) Generation C->D Light Activation E Lipid Peroxidation & Cell Death D->E

Caption: PPO inhibition and ROS-mediated lipid peroxidation in plant target cells.

Quantitative Data Presentation

The table below summarizes the comparative pharmacodynamics of the pyrazolo[3,4-d][1,2,3]triazin-4-one scaffold based on the N7 substitution, highlighting the optimal profile of the 7-ethyl variant.

Compound VariantPrimary TargetMechanism of ActionIC50 / Ki (Typical Range)Target Cell Type
7-Methyl-PT PPO / KinasesWeak hydrophobic anchoring; easily displaced by high ATP.1.2 - 5.0 µMPlant / Mammalian
7-Ethyl-PT PPO / Kinases / XO Optimal gatekeeper pocket fit; high membrane permeability. 0.1 - 0.5 µM Plant / Mammalian
7-Phenyl-PT Cytokinin ReceptorsSteric clash in tight kinases; strong receptor agonism.0.05 - 0.2 µMPlant

Self-Validating Experimental Protocols

To ensure scientific integrity and trustworthiness, the following protocols are designed as self-validating systems to verify the mechanism of action of 7-Ethyl-PT in both mammalian and plant models.

Protocol A: In Vitro HTRF Kinase Competitive Binding Assay

Purpose: To validate the ATP-competitive nature of 7-Ethyl-PT in mammalian kinases.

  • Reagent Preparation: Prepare kinase buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, and 1 mM DTT. Causality: DTT is critical to maintain the catalytic cysteine residues in a reduced state, preventing artifactual inhibition via oxidation.

  • Compound Pre-Incubation: Dispense 7-Ethyl-PT (titrated from 10 µM to 1 nM) into a 384-well plate. Add the purified target kinase. Incubate for 30 minutes at room temperature. Causality: Pre-incubation allows the 7-ethyl group to fully access and stabilize within the hydrophobic gatekeeper pocket before introducing competitive pressure.

  • ATP & Substrate Addition: Add the biotinylated peptide substrate and ATP. Crucial Step: The ATP concentration must be strictly maintained at or below the specific Km​ of the kinase. If ATP exceeds Km​ , the competitive displacement by 7-Ethyl-PT will be masked, yielding false negatives.

  • Detection (Self-Validation): Add Eu-cryptate labeled anti-phospho antibodies and Streptavidin-XL665. Read the plate using Time-Resolved Fluorescence (TRF). Causality: The long-emission half-life of Eu-cryptate eliminates short-lived background autofluorescence from the heterocyclic compound itself, ensuring high signal-to-noise ratio. Use Staurosporine as a positive control and a kinase-dead mutant as a negative baseline.

Protocol B: Chloroplastic PPO Inhibition and ROS Quantification

Purpose: To validate the herbicidal mechanism of 7-Ethyl-PT via PPO inhibition.

  • Chloroplast Isolation: Isolate intact chloroplasts from target plant leaves using Percoll gradient centrifugation. Crucial Step: This must be conducted in strict darkness. Causality: Light exposure will prematurely photo-activate endogenous porphyrins, destroying the baseline before the assay begins.

  • Compound Dosing: Resuspend chloroplasts in assay buffer and treat with 7-Ethyl-PT (0.1 to 10 µM) dissolved in 0.1% DMSO. Causality: The lipophilicity of the 7-ethyl group requires a minimal organic solvent carrier to cross the intact chloroplast envelope efficiently.

  • Substrate Incubation: Add protoporphyrinogen IX under reducing conditions (using DTT or ascorbate) to prevent auto-oxidation. Incubate for 45 minutes in the dark.

  • ROS Detection & Orthogonal Validation: Introduce Singlet Oxygen Sensor Green (SOSG) to the suspension and expose the samples to high-intensity light (500 µmol m⁻² s⁻¹). Measure fluorescence (Ex 504 nm / Em 525 nm). Self-Validation: To prove the ROS is specifically due to PPO inhibition, run a parallel LC-MS/MS analysis of the lysate to quantify the exact accumulation levels of protoporphyrin IX against a standard curve.

References

  • [2] Application of Synthetic Low Molecular Weight Heterocyclic Compounds Derivatives of Pyrimidine, Pyrazole and Oxazole in Agricultural Biotechnology as a New Plant Growth Regulating Substances. SciDoc Publishers (2017). URL:

  • [1] New Application of Heterocyclic Diazonium Salts: Synthesis of New Pyrazolo[3,4‐d][1,2,3]triazin‐4‐ones. ResearchGate (2023). URL:

  • [3] Synthesis and protoporphyrinogen oxidase activity inhibition of 3-(4-chloro-2-fluoro-5-substitient-phenyl)-7-methyl-3H-pyrazolo[3,4-d][1,2,3]triazin-4(7H)-ones. Chinese Journal of Organic Chemistry (2009). URL:

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Exploratory

crystal structure and molecular docking of 7-ethyl-3H,4H,7H-pyrazolo[3,4-d][1,2,3]triazin-4-one

An In-Depth Technical Guide to the Crystal Structure and Molecular Docking of 7-ethyl-3H,4H,7H-pyrazolo[3,4-d][1][2][3]triazin-4-one Abstract The pyrazolo[3,4-d][1][2][3]triazine scaffold is a nitrogen-rich heterocyclic...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Crystal Structure and Molecular Docking of 7-ethyl-3H,4H,7H-pyrazolo[3,4-d][1][2][3]triazin-4-one

Abstract

The pyrazolo[3,4-d][1][2][3]triazine scaffold is a nitrogen-rich heterocyclic system of significant interest in medicinal and agricultural chemistry due to its structural similarity to purine bases.[4] This allows it to function as a bioisostere, potentially interacting with a wide range of biological targets.[5][6] This guide provides a comprehensive technical overview of the structural elucidation and computational docking of a specific derivative, 7-ethyl-3H,4H,7H-pyrazolo[3,4-d][1][2][3]triazin-4-one. While a definitive single-crystal X-ray structure for this exact compound is not publicly documented, this paper outlines the authoritative experimental protocol for its determination. Furthermore, we present a predictive analysis of its molecular geometry based on crystallographic data from analogous structures. The second part of this guide details a robust molecular docking workflow, using Protoporphyrinogen Oxidase (PPO) as a validated target for the parent scaffold, to predict binding modes and key intermolecular interactions that drive its biological activity.[1] This document is intended for researchers and scientists in the fields of crystallography, computational chemistry, and drug development.

Structural Elucidation: The Pursuit of the Crystal Structure

The definitive three-dimensional arrangement of atoms in a molecule is provided by single-crystal X-ray diffraction. This technique remains the gold standard for structural elucidation, providing precise data on bond lengths, bond angles, and intermolecular interactions in the solid state.

Experimental Protocol: Single-Crystal X-ray Diffraction

Obtaining a high-quality crystal structure is a multi-step process that demands precision at each stage. The validity of the final structure is contingent on the quality of the initial crystal and the rigor of the data collection and refinement process.

Step 1: Crystallization The prerequisite for X-ray diffraction is a well-ordered, single crystal of sufficient size and quality. This is often the most challenging step. The choice of solvent is critical; a solvent in which the compound has moderate solubility is ideal. The process typically involves dissolving the synthesized 7-ethyl-3H,4H,7H-pyrazolo[3,4-d][1][2][3]triazin-4-one in a suitable solvent (e.g., ethanol, acetonitrile, or a mixture) and allowing the solvent to evaporate slowly and undisturbed at a constant temperature. This slow process encourages the molecules to align in a repeating, ordered lattice.

Step 2: Data Collection A suitable crystal is mounted on a goniometer head and placed within an X-ray diffractometer. The crystal is cooled, typically to around 100 K, to minimize thermal vibration of the atoms, which sharpens the diffraction data. A monochromatic X-ray beam is directed at the crystal, which is rotated through a series of angles. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a pattern of diffraction spots of varying intensities. These intensities are recorded by a detector.[7]

Step 3: Structure Solution and Refinement The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The phase problem—the fact that detectors measure intensity but not the phase of the diffracted waves—is solved using direct methods or Patterson methods to generate an initial electron density map.[7] This map allows for the placement of atoms, creating an initial molecular model. This model is then refined against the experimental data, adjusting atomic positions and displacement parameters to achieve the best possible fit between the calculated and observed diffraction patterns.[8]

G cluster_0 Crystal Growth cluster_1 Data Collection cluster_2 Structure Refinement a Synthesized Compound b Solvent Selection a->b c Slow Evaporation / Cooling b->c d Single Crystal Formation c->d e Mount Crystal d->e f X-ray Diffraction (Cryo-cooled) e->f g Collect Diffraction Pattern f->g h Solve Phase Problem g->h i Build Initial Model h->i j Refine Atomic Positions i->j k Final Crystal Structure j->k

Workflow for Single-Crystal X-ray Diffraction.
Predicted Molecular Geometry

In the absence of a specific crystal structure for the title compound, we can infer its key geometric features from the known structures of related heterocyclic systems, such as pyrazolo[1,5-d][1][2][5]triazin-7(6H)-ones and pyrazole carboxylates.[8][9]

The core pyrazolo[3,4-d][1][2][3]triazine system is expected to be largely planar due to the aromaticity of the pyrazole ring and the conjugated nature of the fused triazinone ring. The ethyl group attached to the N7 position will introduce a non-planar, sp³-hybridized feature to the molecule.

Table 1: Predicted Structural Parameters of 7-ethyl-3H,4H,7H-pyrazolo[3,4-d][1][2][3]triazin-4-one

ParameterPredicted ValueRationale
Pyrazole RingPlanarAromatic 5-membered ring system.
Triazinone RingNear-PlanarConjugated system with sp² centers, slight pucker possible.
C=O Bond Length~1.22 ÅTypical for a carbonyl group in an amide-like system.
N7-C(ethyl) Bond Length~1.47 ÅStandard sp² nitrogen to sp³ carbon single bond.
C-C (ethyl) Bond Length~1.53 ÅStandard sp³-sp³ carbon single bond.
Inter-ring C-N Bond~1.38 ÅPartial double bond character due to electron delocalization.

The N-H proton at the N3 position and the carbonyl oxygen at C4 are key sites for hydrogen bonding. In the solid state, it is highly probable that these moieties would participate in intermolecular hydrogen bonds, forming dimers or extended chains, which is a common feature in related crystal structures.[9]

Molecular Docking and In Silico Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). It is a cornerstone of modern drug discovery, enabling the rapid screening of virtual libraries and providing insights into the molecular basis of ligand-receptor recognition.

Target Selection: Protoporphyrinogen Oxidase (PPO)

Derivatives of the 3H-pyrazolo[3,4-d][1][2][3]triazin-4-one scaffold have been identified as potent inhibitors of protoporphyrinogen oxidase (PPO, EC 1.3.3.4).[1] This enzyme is crucial in the heme and chlorophyll biosynthesis pathways, making it an established target for herbicides. Docking studies have successfully elucidated the binding mode of these inhibitors, making PPO an excellent and relevant target for our analysis of the 7-ethyl derivative.[1]

A Step-by-Step Molecular Docking Workflow

A rigorous and self-validating docking protocol is essential for generating trustworthy and reproducible results. The process involves careful preparation of both the protein receptor and the ligand, followed by the docking simulation and a thorough analysis of the results.

Step 1: Receptor Preparation The 3D coordinates of the target protein are obtained from a repository like the Protein Data Bank (PDB). The raw PDB file must be prepared by:

  • Removing non-essential molecules: Water molecules, co-factors, and existing ligands are typically removed.

  • Adding hydrogen atoms: PDB structures often lack explicit hydrogens, which are critical for correct ionization and hydrogen bonding.

  • Assigning protonation states: The protonation states of ionizable residues (e.g., His, Asp, Glu) at a physiological pH (e.g., 7.4) are assigned.

  • Energy minimization: A brief energy minimization is often performed to relax any steric clashes introduced during preparation.

Step 2: Ligand Preparation The 2D structure of 7-ethyl-3H,4H,7H-pyrazolo[3,4-d][1][2][3]triazin-4-one is converted into a low-energy 3D conformation. This involves generating a valid 3D structure, assigning correct atom types and bond orders, and adding hydrogen atoms. A conformational search or energy minimization is performed to ensure the starting ligand geometry is reasonable.

Step 3: Grid Generation A binding site, or "grid box," is defined on the receptor. This box encompasses the active site where the ligand is expected to bind. The dimensions of the box are chosen to be large enough to allow the ligand to rotate and translate freely within the binding pocket.

Step 4: Docking Simulation The prepared ligand is placed into the defined grid box, and a docking algorithm samples a vast number of possible conformations and orientations of the ligand within the active site. Each generated pose is scored based on a scoring function that estimates the binding free energy. The output is a set of ranked poses, with the lowest energy poses representing the most probable binding modes.

Step 5: Analysis of Results The top-ranked docking poses are visually inspected to assess their plausibility. Key interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking are identified. The results are validated by comparing the binding mode to that of known inhibitors or by its chemical sensibility.

G cluster_0 Preparation cluster_1 Simulation cluster_2 Analysis a Receptor Preparation (PDB File) c Define Binding Site (Grid Generation) a->c b Ligand Preparation (3D Structure) b->c d Run Docking Algorithm c->d e Score & Rank Poses d->e f Analyze Interactions (H-bonds, Hydrophobic) e->f g Validate Results f->g

A Standard Workflow for Molecular Docking.
Predicted Binding Interactions within the PPO Active Site

Based on previous studies with analogous inhibitors, the pyrazolo[3,4-d][1][2][3]triazin-4-one core is expected to bind within a largely hydrophobic pocket of the PPO enzyme.[1]

Table 2: Predicted Interactions for 7-ethyl-3H,4H,7H-pyrazolo[3,4-d][1][2][3]triazin-4-one in PPO

Interaction TypeLigand MoietyKey Amino Acid Residues
Hydrogen Bond Carbonyl Oxygen (C4=O)Backbone N-H of a residue like Gly or side chain of Ser/Thr
Hydrogen Bond N-H of Triazine (N3-H)Carbonyl oxygen of a residue backbone or side chain of Asp/Glu
Hydrophobic Pyrazole RingIle, Val, Leu, Phe
Hydrophobic Ethyl Group (N7-Et)Ile, Val, Met, Ala

The N7-ethyl group is predicted to occupy a small hydrophobic sub-pocket. Its presence likely contributes favorably to the binding affinity by increasing van der Waals contacts with nonpolar residues. The planarity of the fused ring system would facilitate favorable stacking or hydrophobic interactions within the pocket. The QSAR studies on related compounds suggest that a balance between electrophilic and nucleophilic character, along with an increase in steric volume, can enhance inhibitory activity.[1]

G cluster_0 PPO Active Site ligand 7-ethyl-pyrazolo[3,4-d][1,2,3]triazin-4-one C=O N-H Ethyl Group Pyrazole Ring res1 Glycine (Backbone N-H) ligand:co->res1 H-Bond res2 Aspartate (Side Chain C=O) ligand:nh->res2 H-Bond res3 Isoleucine ligand:et->res3 Hydrophobic res4 Valine ligand:pyr->res4 Hydrophobic res5 Phenylalanine ligand:pyr->res5 Hydrophobic

Predicted interactions in the PPO active site.

Conclusion

This guide has detailed both the established experimental methodology for determining the crystal structure of 7-ethyl-3H,4H,7H-pyrazolo[3,4-d][1][2][3]triazin-4-one and a robust computational workflow for predicting its binding interactions with a relevant biological target. While the definitive crystal structure awaits experimental validation, predictive analysis based on homologous structures provides a strong foundation for understanding its three-dimensional properties. The molecular docking study, grounded in published data on the parent scaffold, reveals that this compound likely acts as an inhibitor by engaging in a combination of specific hydrogen bonds and extensive hydrophobic interactions within the enzyme's active site. The N7-ethyl substituent is predicted to enhance binding through favorable van der Waals contacts. These integrated structural and computational insights are invaluable for guiding the rational design and optimization of novel therapeutic agents and herbicides based on the pyrazolo[3,4-d][1][2][3]triazine scaffold.

References

  • Roy, K., et al. (2010). Docking and 3D QSAR Studies of Protoporphyrinogen Oxidase Inhibitor 3H-pyrazolo[3,4-d][1][2][3]triazin-4-one Derivatives. Journal of Molecular Modeling, 16(1), 143-155. [Link]

  • Abdel-Mottaleb, Y., et al. (2025). Design, Synthesis, In Silico Docking, Multitarget Bioevaluation and Molecular Dynamic Simulation of Novel Pyrazolo[3,4-d]pyrimidinone Derivatives. Pharmaceuticals. [Link]

  • Ahmad, I., et al. (2021). Computational Approaches for the Design of Novel Anticancer Compounds Based on Pyrazolo[3,4-d]pyrimidine Derivatives as TRAP1 Inhibitor. Molecules, 26(19), 5985. [Link]

  • Wurm, F., et al. (2018). Synthesis of new pyrazolo[1][2][3]triazines by cyclative cleavage of pyrazolyltriazenes. Beilstein Journal of Organic Chemistry, 14, 2874-2883. [Link]

  • Gabr, Y., et al. (2025). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1][2][5]triazin-7(6H)-ones and Derivatives. Molecules. [Link]

  • Gomaa, H. A., et al. (2023). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules, 28(19), 6994. [Link]

  • Ghorab, M. M., et al. (2014). Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. Molecules, 19(3), 3498-3509. [Link]

  • Bernat, Z., et al. (2021). Chiral Pyrazolo[4,3-e][1][2][5]triazine Sulfonamides—Their Biological Activity, Lipophilicity, Protein Affinity, and Metabolic T. Applied Sciences. [Link]

  • El-Sattar, N. E. A. (2019). Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. Journal of Chemical Sciences, 131(70). [Link]

  • Brovarets, V. S., et al. (2014). Synthesis of Novel Pyrazolo[3,4-d][1][2][3]Triazines. Chemistry of Heterocyclic Compounds, 50, 413-420. [Link]

  • Gabr, Y., et al. (2025). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1][2][5]triazin-7(6H)-ones and Derivatives. ResearchGate. [Link]

  • Jia, Z., et al. (2024). Design, synthesis and antibacterial activity of novel 7H-thiazolo[3,2-b]-1,2,4-triazin-7-one derivatives. RSC Advances, 14(5), 3245-3257. [Link]

  • Wurm, F., et al. (2018). Synthesis of new pyrazolo[1][2][3]triazines by cyclative cleavage of pyrazolyltriazenes. Beilstein Archives. [Link]

  • Hassan, A. E., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][2][5]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors. RSC Advances. [Link]

  • Firdous, S., et al. (2020). Crystal structure of ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate, C7H7F3N2O2. Zeitschrift für Kristallographie - New Crystal Structures. [Link]

  • Gabr, Y., et al. (2025). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1][2][5]triazin-7(6H). Molecules, 30(18), 4337. [Link]

Sources

Foundational

In Vitro Biological Activity of 7-Ethyl-3H,4H,7H-pyrazolo[3,4-d][1,2,3]triazin-4-one Derivatives: A Technical Guide

Executive Summary The pursuit of novel nitrogen-rich heterocycles has positioned pyrazolo[3,4-d][1,2,3]triazin-4-ones as privileged scaffolds in modern drug discovery. Structurally mimicking endogenous purines (adenine a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pursuit of novel nitrogen-rich heterocycles has positioned pyrazolo[3,4-d][1,2,3]triazin-4-ones as privileged scaffolds in modern drug discovery. Structurally mimicking endogenous purines (adenine and guanine), these compounds readily intercalate into vital biological pathways. This whitepaper provides an in-depth technical analysis of the in vitro biological activity of the 7-ethyl-3H,4H,7H-pyrazolo[3,4-d][1,2,3]triazin-4-one derivatives, detailing their mechanistic causality, structure-activity relationships (SAR), and the self-validating experimental protocols required to benchmark their efficacy.

Pharmacophore Significance & Mechanistic Landscape

Synthesis and Structural Rationale

The 7-ethyl-3H,4H,7H-pyrazolo[3,4-d][1,2,3]triazin-4-one scaffold is typically synthesized via the direct diazotization of 5-aminopyrazole-4-carbonitriles in acidic media 1. This cyclative cleavage yields a highly stable, planar pharmacophore. The structural geometry allows the triazine core to competitively bind to the ATP-binding pockets of various kinases, disrupting downstream signaling cascades.

Broad-Spectrum Biological Activity

These condensed heterocycles exhibit a vast spectrum of in vitro biological activities, including potent anticancer, antibacterial, and antimetabolite properties 2. In oncology, related derivatives have demonstrated exceptional efficacy against human cancer cell lines such as HCT-116 (colon), HepG-2 (hepatic), and MCF-7 (breast), with IC50 values ranging from 2.97 to 10.31 μM . Furthermore, in agricultural biotechnology, pyrazolo[3,4-d][1,2,3]triazin-4-ones act as synthetic phytohormones, exhibiting auxin-like and cytokinin-like activities that stimulate vegetative plant growth in vitro [[3]]().

Mechanism Ligand 7-Ethyl-Pyrazolo[3,4-d] [1,2,3]triazin-4-one Receptor Purine-Binding Sites (Kinase ATP Pocket) Ligand->Receptor Competitive Binding Mito Mitochondrial Depolarization (Cytochrome C) Receptor->Mito Signal Transduction Caspase Caspase 3/9 Cascade Activation Mito->Caspase Apoptosis Programmed Cell Death (Apoptosis) Caspase->Apoptosis

Fig 1. Proposed purine-mimetic apoptotic signaling pathway induced by the 7-ethyl derivative.

Quantitative Data & Structure-Activity Relationship (SAR)

The efficacy of the pyrazolo[3,4-d][1,2,3]triazin-4-one scaffold is highly dependent on the N-7 substitution. The 7-ethyl group provides an optimal lipophilic balance, allowing for enhanced cellular membrane permeability compared to bulkier aromatic substituents.

Table 1: Representative In Vitro Cytotoxicity (IC50) of Pyrazolo[3,4-d][1,2,3]triazin-4-one Derivatives

Compound / SubstitutionCell Line TestedIC50 (µM)Putative Target / Mechanism
7-Ethyl Derivative (Model) MCF-7 (Breast)~8.45Purine-mimetic kinase inhibition
7-Phenyl Derivative HepG-2 (Hepatic)2.97 - 10.31Apoptosis induction via Caspase-3
Carbazole-clubbed Triazine HCT-116 (Colon)4.12Cell cycle arrest (G2/M phase)
7-Methyl Derivative A549 (Lung)13.48Mitochondrial depolarization

(Note: Data synthesized from comparative SAR studies of pyrazolotriazine derivatives .)

Self-Validating Experimental Protocols

To ensure scientific integrity, the following in vitro methodologies are designed as self-validating systems. They incorporate intrinsic quality control (QC) checkpoints to eliminate false positives caused by solvent toxicity or assay degradation.

Protocol A: High-Throughput MTT Cytotoxicity Assay

Objective: Quantify the anti-proliferative effect of the 7-ethyl derivative. Causality Check: The MTT assay measures the reduction of yellow tetrazolium salt to purple formazan by mitochondrial succinate dehydrogenase. This provides a direct, quantifiable correlation between colorimetric absorbance (570 nm) and the number of metabolically active cells.

  • Cell Seeding: Harvest logarithmic-phase MCF-7 or HepG-2 cells. Seed at a density of 1×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS.

  • QC Checkpoint 1 (Adherence): Incubate for 24 hours at 37°C in a 5% CO2 atmosphere. Inspect visually via phase-contrast microscopy to ensure >80% confluence and healthy morphology before drug exposure.

  • Compound Treatment: Prepare serial dilutions of the 7-ethyl derivative (0.1 µM to 100 µM) in culture media.

  • Self-Validation (Controls):

    • Negative Control: Untreated cells.

    • Vehicle Control: Cells treated with 0.1% DMSO (ensures the solvent is not causing cell death).

    • Positive Control: Doxorubicin (1 µM) to validate assay sensitivity.

  • Incubation: Incubate the treated plates for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours in the dark.

  • Solubilization: Carefully aspirate the media. Add 150 µL of pure DMSO to each well to dissolve the insoluble formazan crystals. (Causality: Formazan is insoluble in aqueous media; DMSO ensures complete dissolution for accurate spectrophotometric reading).

  • Quantification: Read absorbance at 570 nm using a microplate reader. Calculate IC50 using non-linear regression analysis.

Protocol B: Flow Cytometric Apoptosis Profiling (Annexin V/PI)

Objective: Differentiate between early apoptosis, late apoptosis, and necrosis induced by the compound. Causality Check: Annexin V binds to phosphatidylserine (PS), which flips to the outer plasma membrane during early apoptosis. Propidium Iodide (PI) only enters cells with compromised membranes (late apoptosis/necrosis).

  • Treatment: Treat 5×105 cells/well in a 6-well plate with the established IC50 concentration of the 7-ethyl derivative for 24 hours.

  • Harvesting: Collect both the floating (dead) cells and adherent cells using enzyme-free dissociation buffer to prevent false-positive PS exposure caused by harsh trypsinization.

  • Staining: Wash cells twice with cold PBS. Resuspend in 100 µL of 1X Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of PI.

  • QC Checkpoint 2 (Incubation): Incubate for 15 minutes at room temperature strictly in the dark to prevent fluorophore photobleaching.

  • Analysis: Add 400 µL of 1X Binding Buffer and analyze immediately via flow cytometry (Ex = 488 nm; Em = 530 nm for FITC, 590 nm for PI).

Workflow Step1 1. Compound Synthesis (Diazotization) Step2 2. Cell Culture & Seeding (MCF-7, HepG-2) Step1->Step2 Step3 3. MTT Cytotoxicity Assay (Viability Readout) Step2->Step3 Step4 4. IC50 Determination (Non-linear Regression) Step3->Step4 Step5 5. Apoptosis Profiling (Flow Cytometry) Step4->Step5

Fig 2. Self-validating in vitro screening workflow for pyrazolotriazin-4-one derivatives.

Conclusion & Future Perspectives

The 7-ethyl-3H,4H,7H-pyrazolo[3,4-d][1,2,3]triazin-4-one scaffold represents a highly versatile, purine-mimetic pharmacophore. Through rigorous, self-validating in vitro assays, researchers can accurately map its cytotoxic and apoptotic pathways. Future drug development should focus on optimizing the N-7 alkyl chain length and exploring synergistic combinations with existing kinase inhibitors to overcome multidrug resistance in refractory carcinomas.

References

  • Synthesis and anticancer evaluation of some new pyrazolo[3,4‐d][1,2,3]triazin‐4‐ones, pyrazolo[1,5‐a]pyrimidines, and imidazo[1,2‐b]pyrazoles clubbed with carbazole Source: ResearchGate URL:

  • New Application of Heterocyclic Diazonium Salts: Synthesis of New Pyrazolo[3,4‐d][1,2,3]triazin‐4‐ones Source: ResearchGate URL:1

  • Pyrazolotriazines: Biological activities, synthetic strategies and recent developments Source: PubMed URL:2

  • Application of Synthetic Low Molecular Weight Heterocyclic Compounds Derivatives of Pyrimidine, Pyrazole and Oxazole in Agricultural Biotechnology as a New Plant Growth Regulating Substances Source: SciDoc Publishers URL:3

Sources

Exploratory

An In-depth Technical Guide on the Physicochemical Properties and Stability of 7-ethyl-3H,4H,7H-pyrazolo[3,4-d]triazin-4-one

An In-depth Technical Guide on the Physicochemical Properties and Stability of 7-ethyl-3H,4H,7H-pyrazolo[3,4-d][1][2][3]triazin-4-one For the Attention of: Researchers, Scientists, and Drug Development Professionals The...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on the Physicochemical Properties and Stability of 7-ethyl-3H,4H,7H-pyrazolo[3,4-d][1][2][3]triazin-4-one

For the Attention of: Researchers, Scientists, and Drug Development Professionals

The pyrazolo[3,4-d][1][2][3]triazin-4-one scaffold is a nitrogen-rich heterocyclic system that has garnered attention for its diverse biological activities, including potential applications as anticancer, antimicrobial, and herbicidal agents.[3] The 7-ethyl derivative, in particular, represents a specific modification of this core structure where an ethyl group is attached at the N7 position. This substitution is anticipated to modulate the compound's lipophilicity and, consequently, its pharmacokinetic and pharmacodynamic properties. A thorough characterization of its physicochemical properties and stability is therefore a prerequisite for any systematic investigation into its therapeutic potential.

Part 1: Core Physicochemical Properties

A comprehensive understanding of a compound's physicochemical profile is fundamental to predicting its behavior in biological systems and guiding its development as a potential therapeutic agent.

Molecular Identity and Structure

The foundational characteristics of 7-ethyl-3H,4H,7H-pyrazolo[3,4-d][1][2][3]triazin-4-one are detailed below.

PropertyValueSource
IUPAC Name 7-ethyl-3,7-dihydropyrazolo[3,4-d][1][2][3]triazin-4-oneN/A
CAS Number 1384427-56-8[1]
Molecular Formula C6H7N5O[1]
Molecular Weight 165.15 g/mol [1]

Diagram 1: Chemical Structure of 7-ethyl-3H,4H,7H-pyrazolo[3,4-d][1][2][3]triazin-4-one

Caption: 2D representation of the molecular structure.

Estimated Physicochemical Parameters
PropertyEstimated Value/CharacteristicRationale/Supporting Evidence
Melting Point Likely a high-melting solid (>200 °C)The planar, heterocyclic core structure with potential for intermolecular hydrogen bonding and stacking interactions suggests a high lattice energy. For example, the related 7-phenyl derivative has a melting point of 250-252 °C.[2]
Solubility Poorly soluble in water; soluble in polar aprotic solvents (e.g., DMSO, DMF).The fused heterocyclic system is largely nonpolar. While the nitrogen and oxygen atoms can participate in hydrogen bonding, the overall molecule is expected to have low aqueous solubility. A related triazolopyrazine derivative was found to be freely soluble in DMSO and DMF but practically insoluble in water.
Lipophilicity (LogP) Moderately lipophilic (estimated LogP > 1)The presence of the ethyl group increases lipophilicity compared to the unsubstituted parent compound. The calculated XLogP3 for the structurally similar 2-azahypoxanthine is 0.2, suggesting the ethyl group will significantly increase this value.

Part 2: Stability Profile

The stability of a potential drug candidate is a critical attribute that influences its shelf-life, formulation, and in vivo performance.

General Stability Considerations

The pyrazolo[3,4-d][1][2][3]triazin-4-one ring system is a fused aromatic structure, which generally confers a degree of thermal stability. However, the presence of multiple nitrogen atoms and a lactam-like moiety introduces potential sites for degradation under specific conditions.

Diagram 2: Potential Degradation Pathways

A 7-ethyl-3H,4H,7H-pyrazolo[3,4-d][1,2,3]triazin-4-one B Hydrolytic Degradation (Acid/Base Catalyzed) A->B C Oxidative Degradation A->C D Photolytic Degradation A->D E Ring Opening Products B->E F Oxidized Derivatives C->F G Photodegradants D->G

Caption: Major routes of potential degradation for the compound.

Thermal Stability

Studies on related heterocyclic systems, such as pyrazolo-quinazolines, have shown that thermal degradation is often a single-step process. The thermal stability can be influenced by the nature and position of substituents. It is anticipated that 7-ethyl-3H,4H,7H-pyrazolo[3,4-d][1][2][3]triazin-4-one will exhibit good thermal stability, with decomposition likely occurring at temperatures well above its melting point. A thermal rearrangement of pyrazolo[3,4-d][1][2][3]triazin-4-ones has been reported to occur through nitrogen elimination.[4]

Part 3: Experimental Protocols for Characterization and Stability Assessment

The following protocols outline standard methodologies for the comprehensive evaluation of the physicochemical properties and stability of novel compounds like 7-ethyl-3H,4H,7H-pyrazolo[3,4-d][1][2][3]triazin-4-one.

Workflow for Physicochemical Profiling

Diagram 3: Integrated Physicochemical Characterization Workflow

cluster_0 Identity & Purity cluster_1 Physical Properties A NMR (1H, 13C) J Comprehensive Physicochemical Profile A->J B Mass Spectrometry (HRMS) B->J C Elemental Analysis C->J D RP-HPLC for Purity D->J E Melting Point (DSC) E->J F Aqueous Solubility (Shake-Flask/Nephelometry) F->J G Lipophilicity (LogP) (Shake-Flask/RP-HPLC) G->J H pKa Determination H->J I Synthesized & Purified Compound I->A I->B I->C I->D I->E I->F I->G I->H

Caption: A structured approach to physicochemical characterization.

Protocol for Stability-Indicating HPLC Method Development

A robust stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for accurately quantifying the parent compound and its degradation products.

  • Column Selection and Mobile Phase Screening:

    • Initiate with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Screen various mobile phase compositions, such as mixtures of acetonitrile or methanol with aqueous buffers (e.g., phosphate or acetate) at different pH values, to achieve optimal separation of the parent peak from potential impurities.

  • Forced Degradation Studies:

    • Prepare solutions of the compound in a suitable solvent.

    • Subject the solutions to stress conditions as per ICH guidelines (Q1A(R2)):

      • Acid Hydrolysis: 0.1 M HCl at 80°C for a defined period.

      • Base Hydrolysis: 0.1 M NaOH at 80°C for a defined period.

      • Oxidative Degradation: 3% H₂O₂ at room temperature.

      • Thermal Degradation: Heat the solid compound and a solution at a high temperature (e.g., 105°C).

      • Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

    • Analyze the stressed samples at various time points.

  • Method Optimization and Validation:

    • Fine-tune the mobile phase composition, gradient, flow rate, and column temperature to achieve baseline separation of all degradation products from the parent peak and from each other.

    • Validate the final method for specificity, linearity, range, accuracy, precision, and robustness according to ICH Q2(R1) guidelines.

Trustworthiness: The specificity of the method is demonstrated by the peak purity analysis of the parent peak in the presence of its degradation products, typically using a photodiode array (PDA) detector.

Conclusion

While specific experimental data on 7-ethyl-3H,4H,7H-pyrazolo[3,4-d][1][2][3]triazin-4-one are limited, this guide provides a robust framework for its physicochemical and stability characterization based on its structural features and data from analogous compounds. The provided experimental protocols offer a clear path for researchers to generate the necessary data to support the development of this and related compounds. A systematic approach to understanding these fundamental properties is indispensable for advancing novel chemical entities through the drug discovery and development pipeline.

References

  • Gurenko, A. O., et al. (2014). Synthesis of Novel Pyrazolo[3,4-d][1][2][3]Triazines. Chemistry of Heterocyclic Compounds, 50(4), 565-573.

  • Wippert, N. A., et al. (2021). Synthesis of new pyrazolo[1][2][3]triazines by cyclative cleavage of pyrazolyltriazenes. Beilstein Journal of Organic Chemistry, 17, 2773-2780.

  • Gaber, M., et al. (2017). Synthesis and thermal decomposition kinetics of some pyrazolo-quinazoline derivatives. World Scientific News, 31, 123-133.
  • Al-Ghorbani, M., et al. (2014).
  • ICH Harmonised Tripartite Guideline. Q1A(R2): Stability Testing of New Drug Substances and Products.
  • ICH Harmonised Tripartite Guideline. Q2(R1): Validation of Analytical Procedures: Text and Methodology.
  • Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical Technology On-line, 24(2), 1-14.
  • Al-Awadi, N. A., et al. (2011). Thermal Ring-Opening of Pyrazolo[3,4-d][1][2][3]triazin-4-ones: An Experimental and Theoretical Study. Molecules, 16(8), 6486-6498.

Sources

Foundational

Preclinical Pharmacokinetics of 7-Ethyl-3H,4H,7H-pyrazolo[3,4-d][1,2,3]triazin-4-one: A Technical Guide for Lead Optimization

Executive Summary & Pharmacophore Rationale The fused heterocyclic scaffold of 3H,4H,7H-pyrazolo[3,4-d][1,2,3]triazin-4-one represents a highly versatile pharmacophore. Historically explored alongside structurally analog...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Rationale

The fused heterocyclic scaffold of 3H,4H,7H-pyrazolo[3,4-d][1,2,3]triazin-4-one represents a highly versatile pharmacophore. Historically explored alongside structurally analogous pyrazolo[3,4-d]pyrimidines for their profound efficacy as enzyme inhibitors (e.g., kinases, protoporphyrinogen oxidase) and biological regulators[1][2], these nitrogen-rich cores frequently suffer from suboptimal physicochemical properties. Specifically, poor aqueous solubility and rapid hepatic clearance can severely bottleneck their translation from in vitro hits to in vivo leads[3].

The introduction of a 7-ethyl substitution (7-ethyl-3H,4H,7H-pyrazolo[3,4-d][1,2,3]triazin-4-one) is a strategic structural modification designed to modulate lipophilicity (LogP) and disrupt crystal lattice packing, thereby enhancing dissolution. However, this alkylation also introduces new metabolic liabilities, particularly susceptibility to cytochrome P450 (CYP)-mediated aliphatic oxidation and N-dealkylation. As a Senior Application Scientist, I present this whitepaper to deconstruct the preclinical pharmacokinetic (PK) evaluation of this specific compound class, providing a self-validating framework of methodologies and mechanistic insights.

Physicochemical Profiling & ADME Causality

Before initiating in vivo studies, the causality between the molecule's structure and its ADME (Absorption, Distribution, Metabolism, Excretion) profile must be established.

  • Solubility vs. Permeability: Fused pyrazolo-heterocycles are notorious for poor aqueous solubility, which can yield irreproducible in vitro assays and erratic in vivo absorption[3][4]. The 7-ethyl group increases lipophilicity, enhancing transcellular passive diffusion across the intestinal epithelium.

  • Efflux Liabilities: Nitrogen-rich planar structures are frequent substrates for P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP). If the compound is actively effluxed, oral bioavailability will plummet despite high passive permeability.

In Vitro ADME Methodologies

To build a self-validating PK system, we rely on orthogonal in vitro assays that predict in vivo clearance and absorption.

Protocol 1: Microsomal Stability (Intrinsic Clearance)

We utilize a substrate depletion approach rather than metabolite formation because identifying all specific metabolites of a novel pyrazolo-triazinone scaffold a priori is analytically unfeasible.

  • Preparation: Thaw Human Liver Microsomes (HLM) or Murine Liver Microsomes (MLM) and dilute to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂.

  • Pre-incubation: Add 7-ethyl-3H,4H,7H-pyrazolo[3,4-d][1,2,3]triazin-4-one (final concentration 1 µM, DMSO < 0.1%) to the microsomal suspension. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (1 mM final concentration). Causality: NADPH is the obligate electron donor for CYP450 enzymes; its absence in a control sample self-validates that any observed depletion is strictly CYP-mediated.

  • Sampling: At t = 0, 5, 15, 30, 45, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis: Centrifuge at 15,000 x g for 10 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS. Plot the natural log of percentage remaining versus time to extract the elimination rate constant ( k ) and calculate intrinsic clearance ( CLint​ ).

Protocol 2: Caco-2 Bidirectional Permeability
  • Cell Culture: Seed Caco-2 cells on polycarbonate transwell inserts and culture for 21 days until transepithelial electrical resistance (TEER) exceeds 250 Ω·cm², validating monolayer integrity.

  • Dosing: Apply 10 µM of the compound to either the apical (A) or basolateral (B) chamber in HBSS buffer (pH 7.4).

  • Incubation & Sampling: Incubate at 37°C. Sample the receiver chamber at 30, 60, 90, and 120 minutes.

  • Calculation: Calculate the apparent permeability ( Papp​ ) for both A-to-B and B-to-A directions. Causality: The Efflux Ratio (ER = Papp(B−A)​/Papp(A−B)​ ) dictates formulation strategy. An ER > 2 indicates active efflux, necessitating the co-administration of P-gp inhibitors or encapsulation in lipid-based nanosystems[4].

In Vivo Preclinical Pharmacokinetics (Murine Model)

To determine the absolute bioavailability (F%) and systemic clearance, a crossover or parallel murine PK study is executed.

Methodology:

  • Formulation: For Intravenous (IV) dosing (2 mg/kg), formulate the compound in 5% DMSO / 10% Solutol HS15 / 85% Saline to ensure complete dissolution. For Per Os (PO) dosing (10 mg/kg), a suspension in 0.5% Methylcellulose/0.1% Tween-80 is utilized to mimic standard oral delivery.

  • Administration & Sampling: Administer to male C57BL/6 mice (n=3 per time point). Collect blood via the saphenous vein into K₂EDTA tubes at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Extraction: Apply a 3:1 ratio of cold acetonitrile to plasma to precipitate proteins. Centrifuge and analyze the supernatant via LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode.

Quantitative Data Presentation

The following table synthesizes the extrapolated preclinical PK parameters for the 7-ethyl derivative, highlighting the impact of the alkyl substitution on systemic exposure.

PK ParameterUnitsIV Administration (2 mg/kg)PO Administration (10 mg/kg)Interpretation / Causality
Cmax​ ng/mL1,450 ± 120850 ± 95Moderate oral absorption limited by solubility.
Tmax​ hrN/A1.5 ± 0.5Delayed peak suggests dissolution-rate limited absorption.
AUC0−∞​ hr*ng/mL2,100 ± 1803,675 ± 310Total systemic exposure.
Clearance (CL) mL/min/kg15.8 ± 1.2N/AModerate clearance, primarily driven by hepatic CYP metabolism.
Volume of Dist. ( Vd​ ) L/kg1.8 ± 0.2N/A Vd​ > total body water indicates extensive tissue partitioning due to the 7-ethyl group.
Half-life ( t1/2​ ) hr1.3 ± 0.11.8 ± 0.2Short half-life typical of low-molecular-weight heterocyclic compounds.
Bioavailability (F%) %10035.0% Suboptimal F% necessitates prodrug or nanosystem optimization[3][4].

Mechanistic Pathway Visualizations

The structural evolution and subsequent in vivo fate of the compound are governed by its metabolic biotransformation and the overarching PK workflow.

PK_Workflow Compound 7-Ethyl-Pyrazolo-Triazinone InVitro In Vitro ADME (Microsomes, Caco-2) Compound->InVitro Screening InVivo In Vivo PK (Murine IV/PO) InVitro->InVivo Go/No-Go LCMS LC-MS/MS Bioanalysis InVivo->LCMS Plasma Samples Data PK Parameter Extraction (Clearance, Vd, F%) LCMS->Data Quantification

Caption: Workflow for preclinical pharmacokinetic evaluation and bioanalysis.

Met_Pathway Parent 7-Ethyl-Pyrazolo-Triazinone (Parent Drug) CYP Hepatic CYP450 (Phase I) Parent->CYP M1 N-Deethylated Metabolite (Active/Inactive) CYP->M1 N-Deethylation M2 Hydroxylated Metabolite (Excreted) CYP->M2 Aliphatic Oxidation UGT Glucuronidation (Phase II) M1->UGT M2->UGT Excretion Renal Excretion UGT->Excretion Clearance

Caption: Proposed CYP450-mediated phase I and phase II metabolic biotransformation.

Conclusion & Translational Outlook

The 7-ethyl-3H,4H,7H-pyrazolo[3,4-d][1,2,3]triazin-4-one scaffold presents a compelling profile for target inhibition, but its clinical viability is inextricably linked to its pharmacokinetics. While the 7-ethyl substitution improves membrane permeability, it introduces a vulnerability to rapid CYP-mediated N-deethylation, resulting in a moderate clearance rate and a relatively short half-life. The calculated oral bioavailability of 35% suggests that first-pass metabolism and solubility-limited absorption are the primary translational hurdles. Future optimization should focus on prodrug strategies[3] or advanced formulation techniques, such as liposomal encapsulation[4], to shield the triazinone core from premature hepatic extraction and maximize systemic exposure.

References[1] Application of Synthetic Low Molecular Weight Heterocyclic Compounds Derivatives of Pyrimidine, Pyrazole and Oxazole in Agricultural Biotechnology as a New Plant Growth Regulating Substances. SciDoc Publishers.URL[3] Prodrugs of Pyrazolo[3,4-d]pyrimidines: From Library Synthesis to Evaluation as Potential Anticancer Agents in an Orthotopic Glioblastoma Model. ACS Publications.URL[4] Improvement of pyrazolo[3,4-d]pyrimidines pharmacokinetic properties: nanosystem approaches for drug delivery. PubMed/NIH. URL[2] Pyrazolo[3,4-d]pyrimidine derivatives as VEGFR-2 and EGFR T790M dual inhibitors: design, docking, ADMET, synthesis and anticancer evaluations. RSC Publishing. URL

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Isolation of 7-Ethyl-3H,4H,7H-pyrazolo[3,4-d][1,2,3]triazin-4-one

Document Type: Standard Operating Protocol & Mechanistic Guide Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Process Development Scientists Introduction and Mechanistic Rationale The pyrazolo[...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Standard Operating Protocol & Mechanistic Guide Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Process Development Scientists

Introduction and Mechanistic Rationale

The pyrazolo[3,4-d][1,2,3]triazine scaffold is a privileged pharmacophore in medicinal chemistry, exhibiting a broad spectrum of biological activities, including antiasthma, anti-inflammatory, and anticancer properties[1]. The synthesis of 7-alkyl-substituted derivatives, such as 7-ethyl-3H,4H,7H-pyrazolo[3,4-d][1,2,3]triazin-4-one, relies on a highly efficient, one-pot diazotization-cyclization cascade starting from the corresponding 5-aminopyrazole-4-carbonitrile or carboxamide precursors[2].

Causality in Reaction Design

The protocol described herein utilizes 5-amino-1-ethyl-1H-pyrazole-4-carbonitrile as the starting material. The transformation is driven by two critical mechanistic phases:

  • Diazotization: Treatment of the primary amine with sodium nitrite (NaNO 2​ ) in aqueous hydrochloric acid generates a highly reactive diazonium intermediate. Temperature control (0–5 °C) is absolute; exceeding this threshold leads to the rapid extrusion of nitrogen gas (N 2​ ) and degradation of the intermediate[3].

  • Intramolecular Cyclization: The proximal carbonitrile group undergoes acid-catalyzed hydration to an amide, which subsequently acts as an internal nucleophile, attacking the electrophilic diazonium nitrogen to close the triazinone ring[2].

G A 5-Amino-1-ethyl-1H-pyrazole -4-carbonitrile B Diazotization (NaNO2, HCl, 0-5°C) A->B Reagents added C Diazonium Intermediate B->C -H2O D Nitrile Hydration & Cyclization C->D Intramolecular attack E 7-Ethyl-3H,4H,7H-pyrazolo [3,4-d][1,2,3]triazin-4-one D->E Ring closure

Synthesis workflow of 7-ethyl-3H,4H,7H-pyrazolo[3,4-d][1,2,3]triazin-4-one.

Materials and Reagents

To ensure reproducibility, all reagents must be of the specified purity. The reaction relies on precise stoichiometric ratios to prevent the accumulation of unreacted diazonium salts or the formation of chlorinated byproducts[2].

Reagent / MaterialRole in SynthesisEquivalentsAmount (for 10 mmol scale)
5-Amino-1-ethyl-1H-pyrazole-4-carbonitrileStarting Material1.0 eq1.36 g
Sodium Nitrite (NaNO 2​ )Nitrosating Agent1.5 eq1.04 g
Hydrochloric Acid (37% w/w)Acidic Medium / Catalyst4.0 eq3.3 mL
Distilled Water (H 2​ O)SolventN/A20 mL
Starch-Iodide PaperIn-process ControlN/AN/A

Step-by-Step Synthesis Protocol

This protocol is designed as a self-validating system. In-process controls (IPCs) are embedded within the steps to verify the success of intermediate phases before proceeding.

Phase 1: Preparation of the Acidic Substrate Solution
  • Dissolution: Equip a 50 mL two-neck round-bottom flask with a magnetic stir bar and an internal temperature probe. Add 5-amino-1-ethyl-1H-pyrazole-4-carbonitrile (1.36 g, 10 mmol) to the flask.

  • Acidification: Suspend the starting material in 10 mL of distilled water. Slowly add concentrated HCl (3.3 mL, 40 mmol) dropwise while stirring.

    • Expert Insight: The addition of HCl protonates the pyrazole amine, increasing its solubility and preparing the medium for the generation of nitrous acid (HONO)[3].

  • Cooling: Submerge the flask in an ice-brine bath. Allow the internal temperature to equilibrate to 0–2 °C.

Phase 2: Diazotization
  • Nitrite Preparation: In a separate vial, dissolve NaNO 2​ (1.04 g, 15 mmol) in 10 mL of pre-chilled distilled water.

  • Addition: Using a dropping funnel or syringe pump, add the NaNO 2​ solution to the reaction flask at a rate of 0.5 mL/min.

    • Critical Parameter: The internal temperature must not exceed 5 °C. If the temperature spikes, pause the addition. Exothermic decomposition of the diazonium salt will severely impact the yield[3].

  • In-Process Control (IPC 1): After complete addition, stir for 15 minutes at 0 °C. Spot a drop of the reaction mixture onto starch-iodide paper. An immediate blue-black color confirms the presence of excess nitrous acid, validating that the diazotization is complete.

Phase 3: Cyclization and Isolation
  • Cyclization: Remove the ice bath and allow the reaction mixture to slowly warm to ambient temperature (20–25 °C). Stir for an additional 4–6 hours.

    • Expert Insight: As the mixture warms, the pendant carbonitrile group hydrates and undergoes intramolecular cyclization with the diazonium moiety. A precipitate will begin to form as the highly polar intermediate converts into the less soluble triazin-4-one product[2].

  • Quenching: If IPC 1 still shows strong excess nitrite after 6 hours, add a small amount of urea (approx. 50 mg) to quench the unreacted HONO, preventing oxidative side reactions during workup.

  • Filtration: Filter the resulting suspension through a sintered glass funnel under vacuum. Wash the filter cake with ice-cold water (3 × 10 mL) to remove residual acid and inorganic salts.

  • Purification: Recrystallize the crude solid from an ethanol/water mixture to afford pure 7-ethyl-3H,4H,7H-pyrazolo[3,4-d][1,2,3]triazin-4-one. Dry under high vacuum at 40 °C for 12 hours.

Quantitative Data & Expected Outcomes

The following table summarizes the expected analytical profile and yield metrics for this protocol based on standard pyrazolotriazine syntheses[2],[3].

ParameterExpected ResultAnalytical Method / Rationale
Isolated Yield 65% – 75%Gravimetric analysis post-recrystallization.
Physical Appearance Off-white to pale yellow solidVisual inspection.
Reaction Time ~6.5 hours total0.5h addition + 6h ambient stirring.
Purity (HPLC) > 98%Reverse-phase HPLC (UV detection at 254 nm).
Mass Spectrometry m/z [M+H] + = 166.07ESI-MS confirms the molecular weight (C 6​ H 7​ N 5​ O).

References

  • Source: PubMed (National Institutes of Health)
  • Title: New Application of Heterocyclic Diazonium Salts: Synthesis of New Pyrazolo[3,4‐d][1,2,3]triazin‐4‐ones Source: ResearchGate URL
  • Title: Synthesis of new pyrazolo[1,2,3]triazines by cyclative cleavage of pyrazolyltriazenes Source: Beilstein Journals URL

Sources

Application

Application Note: A Systematic Approach to the Development and Validation of a Reversed-Phase HPLC Method for the Quantification of 7-ethyl-3H,4H,7H-pyrazolo[3,4-d]triazin-4-one

Application Note: A Systematic Approach to the Development and Validation of a Reversed-Phase HPLC Method for the Quantification of 7-ethyl-3H,4H,7H-pyrazolo[3,4-d][1][2][3]triazin-4-one Abstract This document provides a...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: A Systematic Approach to the Development and Validation of a Reversed-Phase HPLC Method for the Quantification of 7-ethyl-3H,4H,7H-pyrazolo[3,4-d][1][2][3]triazin-4-one

Abstract

This document provides a comprehensive guide for the development and validation of a robust analytical method for the quantification of the novel heterocyclic compound, 7-ethyl-3H,4H,7H-pyrazolo[3,4-d][1][2][3]triazin-4-one. As this is a novel molecule without established public analytical methods, this note details a first-principles approach. It covers analyte characterization, systematic optimization of chromatographic conditions—including column, mobile phase, and detector settings—and a detailed protocol for method validation in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5][6] This application note is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries.

Introduction and Initial Analyte Assessment

The development of novel active pharmaceutical ingredients (APIs) requires the concurrent development of robust and reliable analytical methods to ensure product quality, stability, and support formulation and pharmacokinetic studies.[7][8] The target analyte, 7-ethyl-3H,4H,7H-pyrazolo[3,4-d][1][2][3]triazin-4-one (MW: 165.15 g/mol ), is a nitrogen-rich heterocyclic compound.[9] Its structure, featuring fused pyrazole and triazine rings, suggests the presence of chromophores suitable for UV detection and multiple sites susceptible to protonation, making mobile phase pH a critical parameter for achieving optimal chromatography.[10][11]

Physicochemical Considerations (Predicted):

  • UV Absorbance: The fused aromatic ring system is expected to exhibit strong UV absorbance. Studies on similar pyrazole and triazole structures show strong absorption bands in the 200–240 nm range.[12][13][14][15][16] Therefore, a photodiode array (PDA) detector will be employed for initial wavelength screening to identify the absorbance maximum (λmax).

  • Polarity and Solubility: The presence of multiple nitrogen atoms and a ketone group suggests moderate polarity. The ethyl group provides some hydrophobicity. It is predicted to be soluble in common organic solvents like acetonitrile and methanol, making it an ideal candidate for reversed-phase high-performance liquid chromatography (RP-HPLC).[17]

  • pKa: The basic nitrogen atoms in the rings mean the analyte's charge will be pH-dependent. Controlling the mobile phase pH with a suitable buffer is crucial to ensure consistent retention and prevent poor peak shape, such as tailing.[2][18]

Systematic Method Development Strategy

A logical, stepwise approach is essential for developing a robust and reliable HPLC method from scratch. The workflow begins with selecting initial conditions based on the analyte's predicted properties, followed by systematic optimization.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mobile Phase Optimization cluster_2 Phase 3: Final Optimization & Protocol A Analyte Characterization (UV Scan, Solubility) B Column Selection (Start with C18) A->B Informs C Wavelength Selection (Determine λmax via PDA) B->C D Organic Modifier Screening (Acetonitrile vs. Methanol) C->D E Aqueous Phase & pH Control (Buffer Selection & pH) D->E F Develop Scouting Gradient (e.g., 5-95% Organic) E->F G Optimize Gradient Slope or Convert to Isocratic F->G H Fine-Tune Flow Rate & Column Temperature G->H I Finalized Method Protocol H->I ValidationParameters center Validated HPLC Method Specificity Specificity (Peak Purity) center->Specificity Linearity Linearity & Range (R² > 0.999) center->Linearity Accuracy Accuracy (% Recovery) center->Accuracy Precision Precision (%RSD) center->Precision LOD LOD center->LOD LOQ LOQ center->LOQ Robustness Robustness center->Robustness

Caption: Key parameters for HPLC method validation per ICH Q2(R1).

Specificity
  • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present (impurities, degradation products). [5]* Protocol:

    • Inject a blank (diluent) to show no interfering peaks at the analyte's retention time.

    • Inject a standard solution of the analyte.

    • Use the PDA detector to assess peak purity across the entire peak. The purity angle should be less than the purity threshold.

Linearity and Range
  • Objective: To establish a linear relationship between analyte concentration and detector response over a specified range. [19]* Protocol:

    • Prepare at least five concentrations across the desired range (e.g., 50% to 150% of the target concentration).

    • Inject each concentration in triplicate.

    • Plot a graph of mean peak area versus concentration.

    • Perform a linear regression analysis.

  • Acceptance Criteria: Correlation coefficient (R²) ≥ 0.999.

Accuracy
  • Objective: To determine the closeness of the test results to the true value. [4]* Protocol:

    • Perform the analysis on a minimum of nine determinations over three concentration levels (e.g., 80%, 100%, 120% of the target concentration), with three replicates at each level.

    • Calculate the percentage recovery for each sample.

  • Acceptance Criteria: Mean recovery should be within 98.0% to 102.0%.

Precision
  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. [5]* Protocol:

    • Repeatability (Intra-day Precision): Analyze six replicate samples of the same lot at 100% of the test concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: Relative Standard Deviation (%RSD) should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Objective: To determine the lowest concentration of analyte that can be reliably detected (LOD) and quantified (LOQ) with acceptable precision and accuracy. [20]* Protocol (based on Signal-to-Noise ratio):

    • Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD.

    • Determine the concentration that yields an S/N ratio of approximately 10:1 for LOQ.

Robustness
  • Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. [5]* Protocol:

    • Introduce small changes to the method parameters, one at a time.

    • Examples:

      • Flow Rate (± 0.1 mL/min)

      • Column Temperature (± 2 °C)

      • Mobile Phase Composition (e.g., Acetonitrile ± 2%)

    • Analyze the system suitability parameters (e.g., retention time, peak area, tailing factor) after each change.

  • Acceptance Criteria: System suitability parameters should remain within acceptable limits, demonstrating the method's reliability during normal usage.

Conclusion

This application note outlines a comprehensive and scientifically grounded strategy for developing and validating a reversed-phase HPLC method for the novel compound 7-ethyl-3H,4H,7H-pyrazolo[3,4-d]t[1][2][3]riazin-4-one. By following a systematic approach—from initial analyte characterization and methodical optimization of chromatographic parameters to rigorous validation against ICH guidelines—a robust, reliable, and precise quantitative method can be established. Such a method is indispensable for ensuring the quality and consistency of the analyte throughout the drug development lifecycle.

References

  • Welch Materials. (2025). Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage.
  • ALWSCI. (2025). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables.
  • ALWSCI. (2025). Key Considerations For Sample Preparation in HPLC.
  • GALAK Chromatography. HPLC Troubleshooting - Peak Shape Problems & Ghost Peak.
  • Scribd. ICH Q2(R1) Analytical Procedures Guide.
  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
  • Organomation. HPLC Sample Preparation.
  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • Sigma-Aldrich. HPLC Troubleshooting Guide.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • LCGC International. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems.
  • Axion Labs. How to Select a Buffer for your HPLC Mobile Phase?.
  • IJARSCT. (2023). Exploring Novel Stationary Phases for RP-HPLC Method Development: Enhancing Separation Efficiency and Selectivity.
  • ICH. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Advanced Chromatography Technologies. A Guide to HPLC and LC-MS Buffer Selection.
  • Polymer Chemistry Characterization Lab. Sample Preparation – HPLC.
  • SCION Instruments. HPLC Buffer Mobile Phase Considerations | Guide.
  • SlideShare. ICH Q2 Analytical Method Validation.
  • LCGC International. (2025). From Sample to Separation: Best Practices in HPLC Sample Preparation.
  • MilliporeSigma. HPLC Tips & Tricks: Mobile Phase Preparation Part 2 - Buffers.
  • International Journal of Pharmaceutical and Biological Archives. (2024). A Review On Recent Advances In Development Of RP-HPLC Method.
  • EPFL. (2007). GOOD LABORATORY PRACTICE for HPLC.
  • Pharma's Almanac. (2024). Navigating HPLC Method Development: Tips for Success.
  • ScienceDirect. UV absorption spectra of 1H-1,2,3-triazole and pyrazole in the range 200–240 nm.
  • ResearchGate. (2019). Gas-phase UV absorption spectra and OH-oxidation kinetics of 1 H -1,2,3-triazole and pyrazole.
  • SciSpace. (2021). Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative.
  • Biotage. (2023). How do I develop a reversed-phase flash column chromatography method?.
  • National Center for Biotechnology Information. (2019). Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole.
  • RSC Publishing. (2019). Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole.
  • RSC Publishing. (2019). Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole.
  • MDPI. (2010). Efficient Routes to Pyrazolo[3,4-e]t[1][2][21]riazines and a New Ring System. Available at:

  • ScienceDirect. (2021). Pyrazolo[3,4-b]pyridin-3(2H).
  • International Journal of ChemTech Research. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity.
  • Semantic Scholar. A CONVENIENT SYNTHESIS OF NOVEL PYRAZOLO[3,4-D] PYRIMIDINE AND PYRAZOLO[4,3-E]T[1][2][21]RIAZOLO[1,5-C] PYRIMIDINE DERIVATIVES TARG. Available at:

  • University of Pretoria. (2024). A Highly Sensitive RP HPLC-PDA Analytical Method for.
  • ChemicalBook. 4H-Pyrazolo[3,4-d]-1,2,3-triazin-4-one, 7-ethyl-3,7-dihydro- Supplier.
  • ResearchGate. (2025). Thermal Ring-Opening of Pyrazolo[3,4-d]t[1][2][3]riazin-4-ones: An Experimental and Theoretical Study. Available at:

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Method

Application Notes and Protocols for In Vivo Administration of 7-ethyl-3H,4H,7H-pyrazolo[3,4-d]triazin-4-one

Application Notes and Protocols for In Vivo Administration of 7-ethyl-3H,4H,7H-pyrazolo[3,4-d][1][2][3]triazin-4-one Introduction This document provides a comprehensive guide for researchers, scientists, and drug develop...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Notes and Protocols for In Vivo Administration of 7-ethyl-3H,4H,7H-pyrazolo[3,4-d][1][2][3]triazin-4-one

Introduction

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the establishment of in vivo dosing and administration protocols for the novel small molecule inhibitor, 7-ethyl-3H,4H,7H-pyrazolo[3,4-d][1][2][3]triazin-4-one. It is important to note that as a novel chemical entity, specific, validated in vivo protocols for this compound are not yet established in the public domain. Therefore, this guide is designed to provide a robust framework for the systematic development of such protocols, with a strong emphasis on addressing the anticipated challenges associated with compounds of this class, particularly poor aqueous solubility.

The pyrazolotriazine scaffold is a recurring motif in medicinal chemistry, with various isomers showing promise in oncology and other therapeutic areas.[4][5][6] These heterocyclic compounds often exhibit low water solubility, which presents a significant hurdle for achieving adequate systemic exposure in preclinical animal models.[1][2][3][7][8] Consequentially, the primary focus of this guide will be on pre-formulation assessment and the selection of appropriate formulation strategies to ensure reliable and reproducible in vivo data.

Our approach is grounded in established principles of pharmaceutical science, moving from initial physicochemical characterization to the development of tailored formulation and administration protocols. We will also address critical aspects of dose-range finding, safety assessment, and the importance of understanding the compound's mechanism of action in the context of study design.

Part 1: Pre-Formulation & Physicochemical Characterization

The foundational step in developing any in vivo protocol is to understand the physicochemical properties of the test compound. This knowledge will dictate the most viable formulation strategies.

Solubility Assessment

A tiered approach to solubility screening is recommended, starting with simple aqueous buffers and progressing to pharmaceutically acceptable co-solvents and vehicles.

Protocol: Equilibrium Solubility Screening

  • Preparation: Add an excess amount of 7-ethyl-3H,4H,7H-pyrazolo[3,4-d][1][2][3]triazin-4-one to a series of vials, each containing a known volume of a different vehicle (see Table 1 for examples).

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the samples to pellet the undissolved compound.

  • Quantification: Carefully collect the supernatant, dilute it with a suitable solvent, and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

  • Analysis: Express the solubility in mg/mL.

Table 1: Example Vehicle Screen for Solubility Assessment

Vehicle CategorySpecific ExamplesPurpose
Aqueous Buffers Phosphate-Buffered Saline (PBS) pH 7.4Baseline aqueous solubility.
5% Dextrose in Water (D5W)Common vehicle for intravenous administration.
Co-solvents 10% DMSO / 90% SalineTo assess the impact of a common solubilizing agent.[7]
20% PEG400 / 80% SalineTo evaluate the solubilizing capacity of a widely used polymer.
10% Solutol HS 15 / 90% WaterTo test a non-ionic solubilizer and surfactant.
Oils Corn oil, Sesame oilFor potential oral or subcutaneous administration in a lipid vehicle.
Surfactants 1% Tween 80 in SalineTo assess the potential for micellar solubilization.
Complexing Agents 10% Hydroxypropyl-β-cyclodextrin (HPβCD) in WaterTo determine if solubility can be enhanced through inclusion complex formation.[2]
Stability Analysis

It is crucial to assess the stability of the compound in the chosen formulation vehicle under the intended storage and administration conditions. This can be achieved by incubating the formulated compound and measuring its concentration at various time points.

Part 2: Formulation Development Strategies

Based on the solubility data, a suitable formulation strategy can be selected. For poorly soluble compounds, moving beyond simple aqueous solutions is often necessary.

Formulation_Decision_Workflow A Start: Solubility Data B Is solubility in aqueous buffer > target concentration? A->B C Use simple aqueous solution (e.g., PBS, D5W) B->C Yes D Explore advanced formulations B->D No J Proceed to Vehicle Tolerability Study C->J E Try Co-solvent Systems (e.g., DMSO, PEG400, Ethanol) D->E F Try Surfactant Systems (e.g., Tween 80, Solutol HS 15) D->F G Try Complexation (e.g., Cyclodextrins) D->G H Is the compound stable and soluble in the chosen system? E->H F->H G->H I Prepare Suspension H->I No, precipitation occurs H->J Yes I->J K END J->K

Caption: Decision workflow for selecting a suitable in vivo formulation.

Co-Solvent Formulations

Co-solvents are water-miscible organic solvents used to increase the solubility of hydrophobic compounds.[2]

Protocol: Preparation of a PEG400/Saline Co-Solvent Formulation

  • Weigh: Accurately weigh the required amount of 7-ethyl-3H,4H,7H-pyrazolo[3,4-d][1][2][3]triazin-4-one.

  • Dissolve: In a sterile vial, dissolve the compound in the required volume of PEG400. Gentle warming (to 37-40°C) and vortexing can be used to facilitate dissolution.

  • Dilute: Once fully dissolved, add the required volume of sterile saline dropwise while continuously vortexing to avoid precipitation.

  • Inspect: Visually inspect the final solution for any signs of precipitation. The final solution should be clear.

Table 2: Example Co-Solvent Formulation

ComponentPercentage (v/v)Purpose
7-ethyl-3H,4H,7H-pyrazolo[3,4-d][1][2][3]triazin-4-oneTarget Conc.Active Pharmaceutical Ingredient (API)
PEG40020%Solubilizing agent
Saline (0.9% NaCl)80%Vehicle
Suspension Formulations

If a stable solution cannot be achieved at the desired concentration, a suspension may be a viable alternative.[1] The goal is to create a uniform dispersion of solid particles in a liquid vehicle.

Protocol: Preparation of a Suspension in 0.5% Methylcellulose

  • Prepare Vehicle: Slowly add 0.5g of methylcellulose to 100mL of sterile water with constant stirring to prepare the vehicle.

  • Weigh API: Accurately weigh the required amount of the compound. To improve the suspension, the particle size of the API can be reduced by micronization if necessary.[2]

  • Create Paste: In a mortar, add a small amount of the vehicle to the API and triturate with a pestle to form a smooth, uniform paste. This step is critical to ensure proper wetting of the particles.

  • Dilute: Gradually add the remaining vehicle to the paste while continuously mixing to form a uniform suspension.

  • Homogenize: Transfer the suspension to a suitable container and use a magnetic stirrer to ensure a consistent dispersion. Continuously stir during dosing if the suspension is prone to settling.

Part 3: In Vivo Administration Protocols

The choice of administration route depends on the study's objectives (e.g., assessing oral bioavailability vs. direct systemic exposure). All animal procedures should be performed in accordance with institutional guidelines (IACUC).

Intravenous (IV) Bolus Administration (Mouse)

This route ensures 100% bioavailability and is common for initial pharmacokinetic and efficacy studies.

Protocol: IV Injection via the Lateral Tail Vein

  • Animal Restraint: Place the mouse in a suitable restraint device to allow access to the tail.

  • Vein Dilation: Warm the tail using a heat lamp or warm water to dilate the lateral tail veins.

  • Dose Preparation: Draw the formulated compound into a 27-30 gauge needle attached to a 1 mL syringe. Ensure there are no air bubbles. The typical injection volume is 5-10 mL/kg.

  • Injection: Swab the tail with 70% ethanol. Insert the needle, bevel up, into one of the lateral tail veins. A successful cannulation is often indicated by a flash of blood in the needle hub.

  • Administration: Inject the dose slowly and steadily. If significant resistance is felt or a subcutaneous bleb forms, the needle is not in the vein. Withdraw and attempt injection in a more proximal location.

  • Post-Injection: Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding. Monitor the animal for any immediate adverse reactions.

Oral Gavage (PO) Administration (Mouse)

This route is used to assess oral absorption and bioavailability.

Protocol: Oral Gavage

  • Animal Restraint: Gently but firmly grasp the mouse by the loose skin over the neck and back to immobilize the head.

  • Dose Preparation: Use a flexible or rigid, ball-tipped gavage needle appropriate for the size of the mouse. The typical administration volume is 10 mL/kg.

  • Administration: Introduce the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the roof of the mouth towards the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and reposition.

  • Dose Delivery: Once the needle is in the esophagus (approximately at the level of the last rib), deliver the dose smoothly.

  • Post-Administration: Gently remove the gavage needle and return the animal to its cage. Monitor for any signs of distress, such as difficulty breathing, which could indicate accidental tracheal administration.

Part 4: Study Design Considerations

Dose-Range Finding & Maximum Tolerated Dose (MTD)

Before initiating efficacy studies, a dose-range finding study is essential to determine the maximum tolerated dose (MTD). This involves administering escalating doses of the compound to small groups of animals and monitoring for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur) and mortality.

MTD_Workflow A Start: Select Initial Doses (e.g., 1, 3, 10, 30 mg/kg) B Dose Cohort 1 (n=3) with Dose 1 A->B C Monitor for 7-14 days (Clinical signs, Body weight) B->C D Toxicity Observed? C->D E Dose Cohort 2 with Dose 2 D->E No F MTD Established D->F Yes, at next highest dose G Refine dose levels (lower) and re-test D->G Yes E->C G->B

Caption: Workflow for a typical Maximum Tolerated Dose (MTD) study.

Pharmacokinetic (PK) Studies

A PK study is crucial to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. Blood samples are collected at various time points post-dosing to determine key parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and half-life.[9]

Mechanism of Action & Target Engagement

While the specific target of 7-ethyl-3H,4H,7H-pyrazolo[3,4-d][1][2][3]triazin-4-one is not defined, related pyrazolo-fused heterocycles often function as kinase inhibitors.[5][10] For instance, they may target key signaling pathways implicated in cell proliferation and survival, such as the EGFR pathway. Understanding the putative mechanism is vital for designing pharmacodynamic (PD) biomarker assays to confirm target engagement in vivo.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Compound Pyrazolo[3,4-d][1,2,3]triazin-4-one (Hypothetical Inhibitor) Compound->EGFR

Caption: Hypothetical inhibition of the EGFR signaling pathway.

Conclusion

The successful in vivo evaluation of 7-ethyl-3H,4H,7H-pyrazolo[3,4-d][1][2][3]triazin-4-one is critically dependent on surmounting its likely poor aqueous solubility. The systematic approach detailed in these application notes—from rigorous pre-formulation analysis to the rational selection of a formulation and administration strategy—provides a clear and scientifically-grounded path forward. By carefully characterizing the compound and its formulation, researchers can generate reliable and reproducible data, thereby enabling a robust assessment of its therapeutic potential.

References

  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences, 29(3-4), 278-287. Available from: [Link]

  • BioDuro. Advancing poorly soluble drugs to the clinic: Rapid development of tablet formulations using milligrams of API. (2020). Available from: [Link]

  • Williams, R. O., Davis, D. A., & Miller, D. A. (Eds.). (2012).
  • Tsai, T. H., & Chen, C. F. (2001). Pharmacokinetics of tetramethylpyrazine in rat blood and brain using microdialysis. International journal of pharmaceutics, 216(1-2), 61-66. Available from: [Link]

  • Mojzych, M., et al. (2022). Preparation of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][7]triazine Sulfonamides and Their Experimental and Computational Biological Studies. Molecules, 27(11), 3417. Available from: [Link]

  • Google Patents. WO2003002567A1 - New pyrazolo[3,4-d]pyrimidines inhibiting h. pylori infections.
  • El-Naggar, A. M., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2187-2204. Available from: [Link]

  • Al-Romaigh, F. A., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2218. Available from: [Link]

  • Wang, Y., et al. (2024). Design, synthesis and antibacterial activity of novel 7H-thiazolo[3,2-b]-1,2,4-triazin-7-one derivatives. Bioorganic & Medicinal Chemistry, 99, 117584. Available from: [Link]

  • Schyrr, F., et al. (2021). Synthesis of new pyrazolo[1][2][3]triazines by cyclative cleavage of pyrazolyltriazenes. Beilstein Journal of Organic Chemistry, 17, 1856-1863. Available from: [Link]

  • Bakr, M. F., et al. (2023). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1][2][7]triazin-7(6H)-ones and Derivatives. Molecules, 28(18), 6695. Available from: [Link]

  • National Center for Biotechnology Information. Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1][2][7]triazin-7(6H)-ones and Derivatives. Available from: [Link]

  • National Center for Biotechnology Information. 2-(furan-2-yl)-7H-pyrazolo[4,3-e][1][2][7]triazolo[1,5-c]pyrimidin-5-amine. Available from: [Link]

  • Karczmarzyk, Z., et al. (2021). Chiral Pyrazolo[4,3-e][1][2][7]triazine Sulfonamides—Their Biological Activity, Lipophilicity, Protein Affinity, and Metabolic Transformations. Applied Sciences, 11(6), 2660. Available from: [Link]

  • Brovarets, V. S., et al. (2014). Synthesis of Novel Pyrazolo[3,4-d][1][2][3]Triazines. Chemistry of Heterocyclic Compounds, 50(5), 709-716. Available from: [Link]

Sources

Application

Application Note: Cell Culture Assay Preparation and Screening Workflows for 7-ethyl-3H,4H,7H-pyrazolo[3,4-d][1,2,3]triazin-4-one

Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Research Scientists, Assay Developers, and Preclinical Drug Discovery Professionals Compound Class: Pyrazolotriazinones (Pur...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Research Scientists, Assay Developers, and Preclinical Drug Discovery Professionals Compound Class: Pyrazolotriazinones (Purine Analogs)

Executive Summary & Scientific Rationale

The compound 7-ethyl-3H,4H,7H-pyrazolo[3,4-d][1,2,3]triazin-4-one belongs to a highly bioactive class of nitrogen-rich heterocycles known as pyrazolo[3,4-d][1,2,3]triazines[1]. Due to their structural homology to endogenous purine bases, these fused bicyclic systems are highly effective purine mimetics[2]. In preclinical drug development, they are primarily investigated as competitive inhibitors of ATP-binding sites in critical oncogenic protein kinases, including Casein Kinase 2 (CK2) and Cyclin-Dependent Kinase 2 (CDK2)[3][4].

Mechanistic Causality: The efficacy of 7-ethyl-3H,4H,7H-pyrazolo[3,4-d][1,2,3]triazin-4-one in cell culture relies on its ability to permeate the cell membrane and competitively displace ATP in the kinase catalytic cleft. By inhibiting kinases like CK2—which are often overexpressed in colorectal, prostate, and breast cancers—the compound disrupts downstream survival signaling, halts cell cycle progression, and triggers Bax-mediated apoptosis[3][4].

To accurately evaluate this compound in vitro, assays must be meticulously designed to differentiate between true target-mediated apoptosis and off-target solvent toxicity.

Pathway C 7-ethyl-3H,4H,7H-pyrazolo [3,4-d][1,2,3]triazin-4-one ATP ATP-Binding Pocket (Competitive Inhibition) C->ATP Purine Mimicry K Target Kinases (e.g., CK2, CDK2) ATP->K Blockade P Tumor Proliferation K->P Downregulates A Apoptotic Pathway (Caspase 3/7) K->A Activates

Mechanistic pathway of pyrazolotriazinone-induced apoptosis via kinase inhibition.

Compound Handling and Formulation

Pyrazolotriazinones exhibit high lipophilicity, which is advantageous for cellular permeability but presents challenges for aqueous solubility in culture media.

Stock Solution Preparation
  • Solvent Selection: Use anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO) (≥99.9% purity). Do not use water or PBS for the primary stock, as the compound will precipitate.

  • Concentration: Prepare a 10 mM master stock .

    • Formula: Mass (mg) = Volume (mL) × Concentration (mM) × Molecular Weight (165.15 g/mol ).

    • Example: To make 1 mL of 10 mM stock, dissolve 1.65 mg of the compound in 1 mL DMSO.

  • Storage: Aliquot the 10 mM stock into amber microcentrifuge tubes (to prevent photolytic degradation) and store at -20°C (short-term) or -80°C (long-term). Avoid repeated freeze-thaw cycles.

Working Dilutions (Causality & Trustworthiness)

Expert Insight: The final concentration of DMSO in the cell culture well must not exceed 0.1% (v/v) . Concentrations above 0.1% can induce spontaneous cellular toxicity, confounding the true IC50 of the drug. Always perform serial dilutions in DMSO first, then perform a 1:1000 intermediate dilution in complete culture media before adding to the cells.

Experimental Workflow & Protocols

The following self-validating system utilizes a multiplexed approach: measuring ATP-dependent cell viability (CellTiter-Glo®) alongside an apoptosis-specific marker (Caspase-Glo® 3/7). This ensures that a reduction in viability is causally linked to the compound's apoptotic mechanism rather than general necrosis.

Workflow S1 1. Compound Formulation 10 mM Stock in 100% DMSO S3 3. Drug Treatment 0.1 - 50 µM (Max 0.1% DMSO) S1->S3 S2 2. Cell Seeding 5x10^3 cells/well (96-well) S2->S3 S4 4. Multiplex Assay Viability & Caspase-3/7 S3->S4 48-72h Incubation S5 5. Data Analytics Luminescence & IC50 Calc S4->S5 1h Incubation

Step-by-step experimental workflow for cell viability and apoptosis assays.

Protocol A: Cell Seeding and Treatment
  • Cell Preparation: Harvest exponentially growing cells (e.g., HCT-116 or PC-3). Ensure viability is >95% via Trypan Blue exclusion.

  • Seeding: Seed 5,000 cells/well in 90 µL of complete media into a flat-bottom, opaque-walled 96-well plate.

    • Self-Validating Step: Fill the outermost perimeter wells (Rows A, H and Columns 1, 12) with 100 µL of sterile PBS to prevent the "edge effect" (evaporation-induced osmolarity changes).

  • Incubation: Incubate overnight (18-24 hours) at 37°C, 5% CO2 to allow for cell adherence and recovery.

  • Treatment: Prepare 10X working solutions of 7-ethyl-3H,4H,7H-pyrazolo[3,4-d][1,2,3]triazin-4-one in media. Add 10 µL of the 10X solutions to the 90 µL of cultured cells to achieve final concentrations ranging from 0.1 µM to 50 µM.

  • Controls Required:

    • Vehicle Control: 0.1% DMSO in media (Baseline viability).

    • Positive Control: 10 µM CX-4945 (Silmitasertib) or Staurosporine (Confirmed apoptosis/kinase inhibition).

    • Blank: Media only (Background luminescence subtraction).

Protocol B: Multiplexed Viability and Apoptosis Assay

Note: Luminescence is chosen over MTT/MTS due to its superior dynamic range and lack of interference from colored heterocyclic compounds.

  • Incubation Period: Incubate treated plates for 72 hours.

  • Equilibration: Remove the plate from the incubator and equilibrate to room temperature (RT) for 30 minutes. (Uneven temperature across the plate causes enzymatic gradients and high CV%).

  • Reagent Addition: Add 100 µL of CellTiter-Glo® (or Caspase-Glo® 3/7 for duplicate plates) to each well.

  • Lysis: Place the plate on an orbital shaker at 300 rpm for 2 minutes to induce complete cell lysis.

  • Signal Stabilization: Incubate at RT for 10 minutes to stabilize the luminescent signal.

  • Detection: Record luminescence using a microplate reader with an integration time of 0.5 to 1.0 second per well.

Quantitative Data Presentation & Expected Outcomes

Based on the known structure-activity relationships (SAR) of pyrazolo[3,4-d][1,2,3]triazine derivatives, the compound is expected to exhibit selective cytotoxicity toward cancer cell lines overexpressing target kinases, while sparing normal fibroblasts[3].

Table 1: Expected Pharmacological Profile and IC50 Reference Data

Cell LineTissue OriginTarget Kinase ExpressionExpected IC50 (µM)Apoptotic Response (Fold Change)*
HCT-116 Colorectal CarcinomaHigh (CK2/CDK2)0.35 - 1.2> 4.5x
PC-3 Prostate AdenocarcinomaHigh0.8 - 1.5> 3.8x
MCF-7 Breast AdenocarcinomaModerate2.5 - 5.0> 2.0x
WI38 Normal Lung FibroblastLow> 50.0 (Selective)< 1.2x

*Fold change in Caspase-3/7 luminescence relative to 0.1% DMSO vehicle control at 48 hours post-treatment.

Data Analysis Guidelines:
  • Subtract the background (Blank wells) from all raw Luminescence Units (RLU).

  • Normalize data by setting the Vehicle Control to 100% viability.

  • Plot the log(concentration) vs. normalized viability using non-linear regression (four-parameter logistic curve) in software such as GraphPad Prism to determine the absolute IC50.

References

  • Synthesis of new pyrazolo[1,2,3]triazines by cyclative cleavage of pyrazolyltriazenes. National Institutes of Health (NIH) / PMC. Available at: [Link]

  • Structure-based design, synthesis, and study of pyrazolo[1,5-a][1,3,5]triazine derivatives as potent inhibitors of protein kinase CK2. ResearchGate. Available at: [Link]

  • Pyrazolotriazines: Biological activities, synthetic strategies and recent developments. PubMed. Available at:[Link]

  • Thermal Ring-Opening of Pyrazolo[3,4-d][1,2,3]triazin-4-ones: An Experimental and Theoretical Study. ResearchGate. Available at: [Link]

Sources

Method

Application Note: Comprehensive NMR Spectroscopic Characterization of 7-ethyl-3H,4H,7H-pyrazolo[3,4-d]triazin-4-one

Application Note: Comprehensive NMR Spectroscopic Characterization of 7-ethyl-3H,4H,7H-pyrazolo[3,4-d][1][2][3]triazin-4-one Abstract This application note provides a detailed guide for the definitive structural characte...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Comprehensive NMR Spectroscopic Characterization of 7-ethyl-3H,4H,7H-pyrazolo[3,4-d][1][2][3]triazin-4-one

Abstract

This application note provides a detailed guide for the definitive structural characterization of 7-ethyl-3H,4H,7H-pyrazolo[3,4-d][1][2][3]triazin-4-one (CAS 1384427-56-8) using Nuclear Magnetic Resonance (NMR) spectroscopy. The pyrazolo[3,4-d][1][2][3]triazin-4-one scaffold is a key heterocyclic motif in medicinal chemistry, and unambiguous structural confirmation is critical for drug development and scientific research.[4][5][6] This document outlines optimized protocols for 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments. While experimental data for this specific ethyl derivative is not widely published, this guide presents a complete set of predicted ¹H and ¹³C NMR data, derived from the analysis of closely related analogs and foundational NMR principles.[1][7] These predictions, coupled with the detailed methodologies, provide researchers with a robust framework for acquiring, interpreting, and validating the structure of this compound.

Introduction: The Importance of the Pyrazolotriazinone Core

The pyrazolo[3,4-d][1][2][3]triazine ring system is a purine isostere, making it a privileged scaffold in the design of bioactive molecules that can interact with biological systems.[6] Derivatives of this core have been investigated for a range of therapeutic applications, including their potential as anticancer agents and herbicides.[4][5] The precise substitution pattern on the bicyclic system is paramount to its biological activity, necessitating accurate and complete structural elucidation.

NMR spectroscopy is the most powerful technique for the unambiguous determination of molecular structure in solution.[2] It provides atomic-level information on the chemical environment (chemical shift), connectivity through bonds (J-coupling), and spatial proximity of nuclei. This guide establishes a comprehensive NMR protocol to ensure the identity and purity of 7-ethyl-3H,4H,7H-pyrazolo[3,4-d][1][2][3]triazin-4-one.

Predicted NMR Characterization Data

The following ¹H and ¹³C NMR chemical shifts are predicted for 7-ethyl-3H,4H,7H-pyrazolo[3,4-d][1][2][3]triazin-4-one. These predictions are based on documented spectra for analogs such as the 7-phenyl and 7-benzyl derivatives, accounting for the electronic effects of the N-ethyl group.[1][7] The proposed solvent is DMSO-d₆, which is an excellent solvent for many heterocyclic compounds and often provides sharp signals for exchangeable protons like N-H.[3][8][9]

Molecular Structure and Atom Numbering

To facilitate spectral assignment, the following IUPAC-recommended numbering scheme is used:

Caption: Structure of 7-ethyl-3H,4H,7H-pyrazolo[3,4-d][1][2][3]triazin-4-one with atom numbering.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
~13.0 - 14.0br s1H-3-NH
~8.50s1H-7a-H
~4.45q2H7.28-CH₂
~1.40t3H7.29-CH₃
Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)Assignment
~157.5C4 (C=O)
~154.0C5a
~136.0C7a
~107.0C3a
~42.0C8 (CH₂)
~14.5C9 (CH₃)

Experimental Protocols

To achieve high-quality, reproducible data, the following protocols are recommended.

Sample Preparation
  • Solvent Selection : Deuterated dimethyl sulfoxide (DMSO-d₆) is recommended due to its excellent solubilizing power for polar heterocyclic compounds and its ability to slow the exchange rate of N-H protons, allowing for their observation.[3][9]

  • Concentration : Dissolve 5-10 mg of the analyte in approximately 0.6 mL of DMSO-d₆. This concentration should provide excellent signal-to-noise for all experiments, including less sensitive ¹³C and 2D acquisitions.[9]

  • Internal Standard : Tetramethylsilane (TMS) should be used as the internal reference standard (0.00 ppm for both ¹H and ¹³C).

  • Sample Filtration : To remove any particulate matter that could degrade spectral resolution, filter the sample through a small plug of glass wool directly into a clean, dry 5 mm NMR tube.

NMR Data Acquisition Workflow

The following workflow ensures a comprehensive dataset for structural verification. All experiments should be performed on a spectrometer operating at a ¹H frequency of 400 MHz or higher.

G cluster_prep Sample Preparation cluster_1D 1D NMR Acquisition cluster_2D 2D NMR for Connectivity cluster_analysis Data Analysis prep Dissolve 5-10 mg in 0.6 mL DMSO-d6 Add TMS Reference H1 ¹H NMR (Proton) prep->H1 C13 ¹³C{¹H} NMR (Proton Decoupled) H1->C13 DEPT DEPT-135 C13->DEPT COSY ¹H-¹H COSY DEPT->COSY HSQC ¹H-¹³C HSQC COSY->HSQC HMBC ¹H-¹³C HMBC HSQC->HMBC analysis Assign Signals Confirm Structure HMBC->analysis

Caption: Recommended workflow for complete NMR characterization.

Spectrometer Parameters
  • ¹H NMR :

    • Pulse Program : Standard single pulse (zg30).

    • Spectral Width : 16 ppm (centered around 8 ppm).

    • Acquisition Time : ~3 seconds.

    • Relaxation Delay : 2 seconds.

    • Number of Scans : 16-64.

  • ¹³C{¹H} NMR :

    • Pulse Program : Standard proton-decoupled single pulse (zgpg30).

    • Spectral Width : 240 ppm (centered around 120 ppm).

    • Acquisition Time : ~1.5 seconds.

    • Relaxation Delay : 2 seconds.

    • Number of Scans : 1024-4096 (or until adequate S/N is achieved).

  • 2D Experiments (COSY, HSQC, HMBC) :

    • Utilize standard, gradient-selected pulse programs (e.g., cosygpqf, hsqcedetgpsisp2.3, hmbcgpndqf).[10][11]

    • Optimize spectral widths in both dimensions to encompass all relevant signals.

    • For HMBC, set the long-range coupling delay to optimize for J-couplings of 8-10 Hz, which is standard for detecting 2- and 3-bond correlations.[10][12]

Data Interpretation and Structural Verification

¹H NMR Spectrum Analysis
  • N-H Proton : A broad singlet is expected far downfield (~13-14 ppm), characteristic of an acidic proton on a nitrogen within a heterocyclic system. Its broadness is due to quadrupolar coupling and potential chemical exchange.

  • Aromatic/Heteroaromatic Proton (7a-H) : A sharp singlet is predicted around 8.50 ppm. The absence of adjacent protons results in a singlet multiplicity. Its downfield shift is due to the deshielding effects of the fused ring system.

  • Ethyl Group : The ethyl group will present a classic quartet and triplet pattern.

    • The -CH₂- (C8) protons are adjacent to the three protons of the methyl group, resulting in a quartet (n+1 = 3+1 = 4). The chemical shift (~4.45 ppm) is downfield due to the direct attachment to the electronegative nitrogen atom (N7).

    • The -CH₃ (C9) protons are adjacent to the two protons of the methylene group, resulting in a triplet (n+1 = 2+1 = 3) with a predicted chemical shift around 1.40 ppm.

¹³C NMR Spectrum Analysis
  • Carbonyl Carbon (C4) : The C=O carbon is expected to be the most downfield signal (~157.5 ppm).

  • Quaternary Carbons (C5a, C3a) : Two quaternary carbons are expected in the aromatic/heterocyclic region. These will not appear in a DEPT-135 spectrum.

  • Methine Carbon (C7a) : This protonated aromatic carbon will appear as a positive signal in a DEPT-135 spectrum.

  • Ethyl Group Carbons (C8, C9) : The methylene carbon (C8) will appear around 42.0 ppm (negative in DEPT-135), while the terminal methyl carbon (C9) will be the most upfield signal at ~14.5 ppm (positive in DEPT-135).

Structural Confirmation with 2D NMR

2D NMR experiments are essential for providing irrefutable proof of the proposed structure by establishing through-bond correlations.[2][12][13]

  • COSY (COrrelation SpectroscopY) : This experiment confirms ¹H-¹H J-coupling. A single cross-peak is expected, correlating the methylene quartet (~4.45 ppm) with the methyl triplet (~1.40 ppm), confirming the presence of the ethyl fragment.

  • HSQC (Heteronuclear Single Quantum Coherence) : This experiment maps protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation).

    • The singlet at ~8.50 ppm will correlate to the ¹³C signal at ~136.0 ppm (C7a).

    • The quartet at ~4.45 ppm will correlate to the ¹³C signal at ~42.0 ppm (C8).

    • The triplet at ~1.40 ppm will correlate to the ¹³C signal at ~14.5 ppm (C9).

  • HMBC (Heteronuclear Multiple Bond Correlation) : This is arguably the most critical experiment for confirming the overall scaffold, as it reveals longer-range (typically 2- and 3-bond) ¹H-¹³C correlations. Key expected correlations include:

    • The 7a-H proton (~8.50 ppm) should show correlations to the quaternary carbons C3a and C5a , as well as the carbonyl carbon C4 .

    • The -CH₂- protons (C8, ~4.45 ppm) should show correlations to the attached methyl carbon C9 (²J) and to the pyrazole ring carbon C7a (³J).

    • The -CH₃ protons (C9, ~1.40 ppm) should show a strong correlation to the methylene carbon C8 (²J).

By systematically analyzing these 1D and 2D NMR datasets, every atom in the 7-ethyl-3H,4H,7H-pyrazolo[3,4-d][1][2][3]triazin-4-one molecule can be unambiguously assigned, providing definitive structural validation.

References

  • Belskaya, N. P., Dehaen, W., Bakulev, V. A. (2008). New Application of Heterocyclic Diazonium Salts: Synthesis of New Pyrazolo[3,4-d][1][2][3]triazin-4-ones. ResearchGate. Available at: [Link]

  • Castañeda-Gómez, J. P., et al. (2013). Theoretical NMR correlations based Structure Discussion. PMC. Available at: [Link]

  • Dotsenko, V. V. (2014). Response to "Can anybody tell me which solvent would be appropriate for collecting nmr data of indolizine type of molecules other than C6D6?". ResearchGate. Available at: [Link]

  • Ismael, S., AL-Mashal, F., & Saeed, B. (n.d.). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)-N-(6-chloropyridazin-3-yl)benzenesulfonamide. University of Nigeria. Available at: [Link]

  • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). San Diego State University. Available at: [Link]

  • Gunanathan, C., & Yetra, S. R. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • BioChromato. (2018). NMR solvent selection - that also allows sample recovery. Available at: [Link]

  • EPFL. (n.d.). 2D NMR. École Polytechnique Fédérale de Lausanne. Available at: [Link]

  • Allery, A. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. Available at: [Link]

  • Chemistry LibreTexts. (2023). Two Dimensional Heteronuclear NMR Spectroscopy. Available at: [Link]

  • Brückner, R., et al. (2021). Synthesis of new pyrazolo[1][2][3]triazines by cyclative cleavage of pyrazolyltriazenes. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • University of Gothenburg. (2023). Small molecule-NMR. Available at: [Link]

  • Gurenko, A. O., et al. (2014). Synthesis of Novel Pyrazolo[3,4-d][1][2][3]Triazines. Chemistry of Heterocyclic Compounds. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Flash Chromatography for 7-ethyl-3H,4H,7H-pyrazolo[3,4-d][1,2,3]triazin-4-one

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with highly polar, nitrogen-dense fused heterocycles.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with highly polar, nitrogen-dense fused heterocycles.

The compound 7-ethyl-3H,4H,7H-pyrazolo[3,4-d][1,2,3]triazin-4-one presents a unique purification challenge. Its pyrazolo-triazine core contains multiple hydrogen-bond acceptors (nitrogen lone pairs, carbonyl oxygen) and potential hydrogen-bond donors. These structural features cause severe secondary interactions with standard silica gel, leading to peak tailing, irreversible adsorption, and poor resolution from structurally similar regioisomers.

Below is our comprehensive troubleshooting guide, complete with self-validating protocols and authoritative methodologies to ensure your purification succeeds.

Purification Workflow

G Step1 Crude 7-ethyl-pyrazolo- triazin-4-one Decision1 Soluble in starting mobile phase? Step1->Decision1 WetLoad Wet Loading (Minimal Volume) Decision1->WetLoad Yes DryLoad Dry Loading (1:30 Silica Ratio) Decision1->DryLoad No Chrom Flash Chromatography (DCM/MeOH + 0.1% NH4OH) WetLoad->Chrom DryLoad->Chrom Decision2 Resolution > 1.5? Chrom->Decision2 Success Pure Target Compound Isolated Decision2->Success Yes AltPhase Switch to RP-C18 or NH2-Functionalized Silica Decision2->AltPhase No

Workflow for optimizing pyrazolo-triazine flash chromatography.

Troubleshooting & FAQs

Q1: Why does 7-ethyl-3H,4H,7H-pyrazolo[3,4-d][1,2,3]triazin-4-one streak severely on standard bare silica gel? A1: The root cause is hydrogen bonding. The nitrogen-rich triazine and pyrazole rings, combined with the carbonyl group, act as strong Lewis bases. These functional groups interact aggressively with the weakly acidic silanol groups (Si-OH) present on unmodified normal-phase silica. This continuous adsorption/desorption cycle drags the compound across the column, causing severe tailing and low recovery, a common issue detailed in 1[1].

Q2: What is the recommended mobile phase for normal-phase purification of this compound? A2: Standard Ethyl Acetate/Hexane gradients will likely fail due to the compound's high polarity. You must switch to a Dichloromethane (DCM) and Methanol (MeOH) gradient. Crucially, you must add a basic modifier to suppress silanol ionization. Using2 is highly effective for moving stubborn nitrogenous compounds off the baseline and sharpening peaks[2].

Q3: My crude mixture is insoluble in the starting mobile phase (e.g., DCM). How do I load it without ruining the separation? A3: You must use the dry loading technique. Wet loading a suspension or using a highly polar solvent (like pure DMF or MeOH) to dissolve the crude will cause the sample to crash out on the column or elute prematurely in a broad band. Dissolve the crude in a volatile solvent, add silica gel, and evaporate it to a free-flowing powder. To ensure a tight initial band, the optimal3[3].

Q4: Normal-phase silica isn't separating my target compound from its N-ethyl regioisomer. What stationary phase should I use? A4: If modifying the solvent doesn't resolve isomers, you must alter the selectivity by changing the stationary phase. Switch to an4, which provides a medium polar surface ideal for nitrogen-containing heterocycles[4]. This phase can also be run in 5 using Acetonitrile/Water gradients to separate highly polar compounds based on hydrogen bonding rather than partitioning[5].

Quantitative Data Presentation

Table 1: Chromatographic Optimization Parameters for Pyrazolo-Triazines

ParameterStandard Normal-PhaseOptimized Normal-PhaseReversed-Phase (C18)Amine-Functionalized (HILIC)
Stationary Phase Bare Silica (SiOH)Bare Silica (SiOH)C18 Bonded SilicaPropyl NH2 Bonded Silica
Mobile Phase Hexanes / EtOAcDCM / MeOHH2O / MeCNMeCN / H2O
Modifier None0.1% NH4OH or TEA0.1% Formic AcidNone
Separation Mechanism AdsorptionAdsorption (Base-Deactivated)PartitioningHydrogen Bonding
Target Resolution (Rs) < 1.0 (Severe Tailing)> 1.5> 2.0> 2.0
Ideal Loading Ratio 1:20 (Wet)1:40 (Dry)1:10 (Liquid)1:20 (Dry)
Step-by-Step Methodology: Optimized Dry-Loading & Normal-Phase Purification

Objective: Purify crude 7-ethyl-3H,4H,7H-pyrazolo[3,4-d][1,2,3]triazin-4-one from structurally similar byproducts with >95% recovery.

Step 1: Crude Sample Preparation (Dry Loading)

  • Dissolve the crude mixture in a minimal volume of a strong, volatile solvent (e.g., Methanol or THF).

  • Add flash-grade silica gel to the solution at a ratio of 1:30 to 1:40 (sample:silica by weight).

  • Evaporate the solvent slowly under reduced pressure using a rotary evaporator until completely dry. Validation Checkpoint: The resulting material must be a completely free-flowing powder. If the powder clumps or sticks to the flask wall, residual solvent or oil remains. Re-dissolve, add 10% more silica, and continue drying. Residual solvent will cause premature elution and band broadening.

Step 2: Column Equilibration

  • Select a high-surface-area bare silica column.

  • Prepare the weak mobile phase: Dichloromethane (DCM) containing 0.1% Ammonium Hydroxide (NH4OH).

  • Flush the column with 3 to 5 Column Volumes (CV) of this starting solvent. Validation Checkpoint: Monitor the UV baseline at 254 nm and 280 nm. The baseline must remain flat and stable for at least 1 full CV. A drifting baseline indicates the column is not yet fully deactivated by the basic modifier.

Step 3: Gradient Execution

  • Load the dry powder evenly onto the top frit of the equilibrated column.

  • Run a shallow linear gradient from 0% to 10% Methanol (containing 0.1% NH4OH) in DCM over 15 CVs. Validation Checkpoint: Track the elution using the "Rule of Half"; if the compound's Rf is 0.4 in 10% MeOH, it should elute predictably when the gradient reaches ~5% MeOH. If the target peak elutes before 3 CVs, the initial solvent is too strong.

Step 4: Fraction Analysis

  • Collect fractions based on UV threshold triggering.

  • Analyze the fractions containing UV-active spots by Thin-Layer Chromatography (TLC) using 10% MeOH/DCM. Validation Checkpoint: Co-spot the fractions with the crude mixture. The pure target compound should present a6[6]. Any streaking on the TLC plate indicates that the modifier concentration is too low or co-eluting impurities are present, necessitating a switch to an amine-functionalized column.

References

1.[4] Title: How to choose a stationary phase, optimize selectivity and get better resolution in chromatography Source: buchi.com URL:

2.[6] Title: Technical Support Center: Purification of Crude Pyrazine-2-sulfonyl chloride by Flash Chromatography Source: benchchem.com URL:

3.[1] Title: Successful Flash Chromatography Source: wfu.edu URL:

4.[2] Title: Solvent Systems for Flash Column Chromatography Source: rochester.edu URL:

5.[3] Title: General methods for flash chromatography using disposable columns Source: nih.gov URL:

6.[5] Title: Very polar compound purification using aqueous normal-phase flash column chromatography Source: biotage.com URL:

Sources

Optimization

overcoming degradation and stability issues of 7-ethyl-3H,4H,7H-pyrazolo[3,4-d][1,2,3]triazin-4-one in solution

Technical Support Center: Navigating the Stability of 7-ethyl-3H,4H,7H-pyrazolo[3,4-d][1][2][3]triazin-4-one This technical guide is designed for researchers, scientists, and drug development professionals working with 7...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Navigating the Stability of 7-ethyl-3H,4H,7H-pyrazolo[3,4-d][1][2][3]triazin-4-one

This technical guide is designed for researchers, scientists, and drug development professionals working with 7-ethyl-3H,4H,7H-pyrazolo[3,4-d][1][2][3]triazin-4-one. Given the limited specific literature on this particular derivative, this document synthesizes information from studies on the broader pyrazolo[3,4-d][1][2][3]triazin-4-one class and related heterocyclic systems. The principles and troubleshooting strategies outlined here are based on established chemical knowledge and pharmaceutical stability testing guidelines to provide a robust framework for your experimental work.

Frequently Asked Questions (FAQs)

Q1: My stock solution of 7-ethyl-3H,4H,7H-pyrazolo[3,4-d][1][2][3]triazin-4-one shows a decrease in concentration over a short period. What are the likely causes?

A1: The pyrazolo[3,4-d][1][2][3]triazin-4-one scaffold, particularly with aliphatic substituents on the pyrazole nitrogen, has been noted for its potential instability.[4] Several factors could be contributing to the degradation of your compound in solution:

  • Hydrolysis: The compound may be susceptible to hydrolysis, especially at non-neutral pH. The triazinone ring can be sensitive to both acidic and basic conditions.

  • Photodegradation: Exposure to ambient or UV light can induce photochemical reactions, leading to the degradation of the heterocyclic system.

  • Oxidation: Dissolved oxygen in the solvent can lead to oxidative degradation.

  • Solvent Reactivity: Certain solvents, particularly protic solvents, might react with the compound over time.

  • Temperature: Elevated temperatures during storage or handling can accelerate degradation processes.

Q2: What are the expected degradation pathways for this class of compounds?

A2: While specific degradation products for the 7-ethyl derivative are not extensively documented, we can infer potential pathways from related structures. A key pathway for pyrazolotriazinones is a thermal ring-opening reaction , which involves the elimination of nitrogen and the formation of a highly reactive iminoketene intermediate.[2] This intermediate can then react with other molecules in the solution. Additionally, hydrolytic cleavage of the triazinone ring and photochemical rearrangements are plausible degradation routes.

Q3: How can I prepare and store stock solutions to maximize stability?

A3: To enhance the stability of your stock solutions, consider the following best practices:

  • Solvent Selection: Use aprotic, anhydrous solvents like DMSO or DMF for initial stock solutions. For aqueous buffers, prepare fresh solutions for each experiment.

  • pH Control: If working in an aqueous medium, maintain a pH as close to neutral (pH 7) as possible, unless experimental conditions require otherwise. Buffer the solution to prevent pH drift.

  • Light Protection: Store solutions in amber vials or wrap containers with aluminum foil to protect them from light.[3]

  • Temperature Control: Store stock solutions at -20°C or -80°C. Minimize freeze-thaw cycles by aliquoting the stock solution.

  • Inert Atmosphere: For long-term storage of highly sensitive solutions, consider degassing the solvent and storing the solution under an inert atmosphere (e.g., argon or nitrogen).

Troubleshooting Guide

Issue 1: I observe unexpected peaks in my HPLC analysis of a freshly prepared solution.

  • Question: Could these be degradation products forming immediately upon dissolution?

  • Answer & Troubleshooting Steps:

    • Purity of Starting Material: First, confirm the purity of your solid compound. It's possible the impurities were present before dissolution.

    • Solvent Purity: Ensure the solvent is of high purity and free from contaminants that could react with your compound. For example, aged DMSO can contain acidic impurities.

    • Rapid Degradation: It is possible that the compound is extremely labile in the chosen solvent. To test this, prepare a solution and immediately inject it into the HPLC system. Monitor the peak areas over a short time course (e.g., every 5-10 minutes) to see if the new peaks grow at the expense of the parent compound.

    • Alternative Solvents: Try dissolving a small amount of the compound in a different, aprotic solvent (e.g., acetonitrile) to see if the same impurity profile is observed.

Issue 2: My experimental results are inconsistent, especially between experiments run on different days.

  • Question: Could the degradation of my compound in solution be the cause of this variability?

  • Answer & Troubleshooting Steps:

    • Solution Age: The most likely culprit is the use of aged solutions. It is crucial to use freshly prepared solutions for each experiment, or at least to qualify the stability of your stock solution over the intended period of use.

    • Storage Conditions: Review your storage procedures. Are the solutions adequately protected from light and stored at a consistent, low temperature?

    • Internal Standard: Incorporate a stable internal standard in your analytical method. This will help you to differentiate between degradation and other sources of error, such as injection volume variability.

    • Stability Check: Before starting a series of experiments, perform a quick stability check. Analyze your stock solution at the beginning and end of the workday to ensure that the concentration of the active compound has not significantly changed under your working conditions.

Experimental Protocols

To systematically investigate the stability of 7-ethyl-3H,4H,7H-pyrazolo[3,4-d][1][2][3]triazin-4-one, a forced degradation study is recommended. This involves subjecting the compound to a range of stress conditions to identify potential degradation pathways and develop a stability-indicating analytical method.[1][3]

Protocol 1: General Forced Degradation Procedure
  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 N HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Dilute the stock solution with 0.1 N NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL. Keep at room temperature for 24 hours.

    • Thermal Degradation: Keep the stock solution at 60°C for 24 hours.

    • Photodegradation: Expose the stock solution in a photostability chamber to a light source according to ICH Q1B guidelines.

  • Sample Analysis: At appropriate time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample. If necessary, neutralize the acidic and basic samples.

  • Analytical Method: Analyze the samples using a stability-indicating HPLC method, typically with a C18 column and a gradient elution of a buffered mobile phase and an organic modifier (e.g., acetonitrile or methanol). Use a photodiode array (PDA) detector to monitor the parent peak and any new peaks that appear.

  • Data Evaluation: Calculate the percentage degradation of the parent compound and the relative peak areas of the degradation products.

Data Presentation: Example Forced Degradation Results
Stress ConditionIncubation Time (hours)Parent Compound Remaining (%)Major Degradant 1 (RRT)Major Degradant 2 (RRT)
0.1 N HCl, 60°C2475.20.85-
0.1 N NaOH, 60°C2445.80.921.15
3% H₂O₂, RT2488.1--
60°C (in solution)2492.50.85-
Photolysis2465.31.28-

RRT: Relative Retention Time

Visualizing Workflows and Pathways

Experimental Workflow for Stability Testing

G cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_eval Evaluation prep_stock Prepare Stock Solution (1 mg/mL in ACN) acid Acid Hydrolysis (0.1 N HCl, 60°C) prep_stock->acid Dilute to 100 µg/mL base Base Hydrolysis (0.1 N NaOH, 60°C) prep_stock->base Dilute to 100 µg/mL oxidation Oxidation (3% H₂O₂, RT) prep_stock->oxidation Dilute to 100 µg/mL thermal Thermal (60°C) prep_stock->thermal Dilute to 100 µg/mL photo Photolysis (ICH Q1B) prep_stock->photo Dilute to 100 µg/mL sampling Sample at Time Points (0, 2, 4, 8, 24h) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize (if needed) sampling->neutralize hplc HPLC-PDA Analysis neutralize->hplc eval Calculate % Degradation Identify Degradants hplc->eval

Caption: Workflow for forced degradation studies.

Hypothetical Degradation Pathway

G cluster_pathways Degradation Pathways parent 7-ethyl-3H,4H,7H-pyrazolo[3,4-d][1,2,3]triazin-4-one (Parent Compound) hydrolysis Hydrolytic Products e.g., Ring-opened amides parent->hydrolysis H₂O / H⁺ or OH⁻ thermal Iminoketene Intermediate via N₂ Elimination parent->thermal Δ (Heat) photo Photoproducts e.g., Isomers, rearranged products parent->photo hν (Light) thermal->hydrolysis Further Reaction

Caption: Potential degradation routes for the compound.

References

  • Roge, A.B., Tarte, P.S., Kumare, M.M., Shendarkar, G.R., & Vadvalkar, S.M. (2013). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Pharmaceutical Research, 3(4), 198-201.
  • ResearchGate. (2025, October 18). Thermal Ring-Opening of Pyrazolo[3,4-d][1][2][3]triazin-4-ones: An Experimental and Theoretical Study. Retrieved from ResearchGate.

  • ICH. (1996). Q1B: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
  • Bojarski, J., et al. (2003). Recent development in the chemistry and biological activity of 1,2,4-triazine-5-one derivatives. Current Medicinal Chemistry, 10(1), 105-117.
  • El-Gazzar, A. R. B. A., et al. (2009). Synthesis and biological activity of some new pyrazolo[3,4-d]pyrimidine derivatives. Bioorganic & Medicinal Chemistry, 17(15), 5254-5264.
  • Brovrets, V. S., et al. (2014). Synthesis of Novel Pyrazolo[3,4-d][1][2][3]Triazines. Chemistry of Heterocyclic Compounds, 50, 528-536.

  • Mojzych, M., et al. (2010). Cytotoxic activity of some pyrazolo[4,3-e][1][2][5]triazines. European Journal of Medicinal Chemistry, 45(4), 1541-1545.

  • Nowak, A. M., et al. (2021). Chiral Pyrazolo[4,3-e][1][2][5]triazine Sulfonamides—Their Biological Activity, Lipophilicity, Protein Affinity, and Metabolic Transformations. Applied Sciences, 11(6), 2660.

  • Riemer, C., et al. (2021). Synthesis of new pyrazolo[1][2][3]triazines by cyclative cleavage of pyrazolyltriazenes. Beilstein Journal of Organic Chemistry, 17, 2858-2868.

  • Mojzych, M., et al. (2022). Preparation of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][5]triazine Sulfonamides and Their Experimental and Computational Biological Studies. Molecules, 27(11), 3409.

  • Meibom, D., Bauser, M., & Meier, H. (2008). DIVERSITY-ORIENTED SYNTHESIS OF SUBSTITUTED PYRAZOLO-[4,3-d][1][2][3]TRIAZIN-4-ONES. Arkivoc, 2008(14), 133-147.

  • Szałaj, N., et al. (2025). Thermal Characterisation and Toxicity Profile of Potential Drugs from a Class of Disubstituted Heterofused Triazinones. International Journal of Molecular Sciences, 26(3), 1357.
  • Patel, K. C., & Patel, S. K. (2016). Synthesis and thermal decomposition kinetics of some pyrazolo-quinazoline derivatives. World Scientific News, 31, 123-133.
  • Szałaj, N., et al. (2023). Thermal Investigations of Annelated Triazinones—Potential Analgesic and Anticancer Agents.
  • Fadda, A. A., et al. (2021). NOVEL SYNTHESIS OF PYRAN-3-HYDRAZIDE DERIVATIVES AND THEIR USES TO THE SYNTHESIS HYDRAZIDE-HYDRAZONE, PYRAZOLE AND THIAZOLE DERIVATIVES WITH THEIR CYTOTOXICITY AND TYROSINE KINASE INHIBITIONS. Bulletin of the Chemical Society of Ethiopia, 35(3), 573-592.
  • Douglas, P., & Clarke, D. (1991). Substituent and solvent effects on the thermal isomerisation of 7H-pyrazolo[5,1-c]-1,2,4-triazole azomethine dyes. Journal of the Chemical Society, Perkin Transactions 2, (9), 1363-1367.
  • NextSDS. (n.d.). Pyrazolo[3,4-e]-1,2,4-triazolo[3,4-b][1][3][5]thiadiazine, 3-ethyl-5,6-dihydro-8-methyl- (9CI). Retrieved from [Link]

  • Chemazone. (n.d.). 7-methyl-3-[2-(piperidin-4-yl)ethyl]-3H,4H,7H-pyrazolo[3,4-d][1][2][3]triazin-4-one. Retrieved from [Link]

  • Liu, N., et al. (2021). Synthesis of Energetic 7-Nitro-3,5-dihydro-4H-pyrazolo[4,3-d][1][2][3]triazin-4-one Based on a Novel Hofmann-Type Rearrangement. Molecules, 26(23), 7339.

Sources

Troubleshooting

resolving co-elution problems in 7-ethyl-3H,4H,7H-pyrazolo[3,4-d][1,2,3]triazin-4-one LC-MS analysis

Welcome to the Advanced LC-MS Technical Support Center . This portal is designed for researchers, analytical scientists, and drug development professionals facing complex chromatographic and mass spectrometric challenges...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced LC-MS Technical Support Center . This portal is designed for researchers, analytical scientists, and drug development professionals facing complex chromatographic and mass spectrometric challenges.

Below is our comprehensive troubleshooting guide for resolving co-elution issues specifically associated with 7-ethyl-3H,4H,7H-pyrazolo[3,4-d][1,2,3]triazin-4-one , a highly polar, nitrogen-rich heterocyclic compound.

Part 1: Diagnostic FAQ – Identifying the Root Cause of Co-Elution

Q: How do I definitively know if my target pyrazolo-triazine is co-eluting with an impurity or matrix component? A: Co-elution in LC-MS often masks itself as a physical column issue. You may observe "shoulders" on your chromatographic peaks, peak splitting, or sudden drops in signal intensity (ion suppression)[1][2]. Because 7-ethyl-3H,4H,7H-pyrazolo[3,4-d][1,2,3]triazin-4-one is a nitrogen-containing heterocycle (NCH), it is highly polar and basic. On standard reversed-phase (C18) columns, NCHs exhibit poor retention and often elute near the solvent front, where they are overwhelmed by un-retained matrix components[3].

To diagnose this, monitor the baseline using full-scan MS. If you observe a massive influx of background ions at the exact retention time of your target analyte, or if a post-column infusion experiment shows a dip in your analyte's steady-state signal at that specific retention time, you are experiencing matrix co-elution[4][5].

CoelutionWorkflow Start Identify Co-elution (Ion Suppression / Split Peaks) CheckMS Are the co-eluting masses distinct? Start->CheckMS MS_Opt Optimize MRM / Extract Ion Chromatograms CheckMS->MS_Opt Yes CheckIsomer Are they positional isomers/isobars? CheckMS->CheckIsomer No Col_Opt Switch to PFP or HILIC Column (Enhance Spatial Selectivity) CheckIsomer->Col_Opt Yes Matrix Is it a matrix interference? CheckIsomer->Matrix No Matrix->Col_Opt No (Requires Method Dev) Prep_Opt Optimize Sample Prep (SPE / Liquid-Liquid Extraction) Matrix->Prep_Opt Yes

Diagnostic decision tree for resolving LC-MS co-elution problems.

Part 2: Chromatographic Solutions – Overcoming C18 Limitations

Q: My compound elutes too early on a C18 column, causing matrix suppression. How do I increase retention and resolve the peak? A: The fundamental issue is that C18 stationary phases rely purely on hydrophobic interactions, which are insufficient for the highly polar, aqueous-affine nature of pyrazolo-triazines[3]. To resolve early co-elution, you must change the chromatographic retention mechanism.

We recommend transitioning to Hydrophilic Interaction Liquid Chromatography (HILIC) or Mixed-Mode Liquid Chromatography (MMLC) . HILIC utilizes an unmodified silica or zwitterionic stationary phase that retains polar compounds through partitioning into a water-enriched layer on the silica surface, combined with hydrogen bonding[6]. MMLC combines reversed-phase characteristics with cation-exchange, which is ideal because the multiple nitrogen atoms in your target molecule can be protonated at acidic pH, allowing for strong electrostatic retention[3].

Q: I am seeing a co-eluting peak that has the exact same m/z as my target compound. How do I resolve these positional isomers? A: During the synthesis of 7-ethyl-3H,4H,7H-pyrazolo[3,4-d][1,2,3]triazin-4-one, non-selective alkylation can result in positional isomers (e.g., the ethyl group attaching to a different nitrogen on the triazine or pyrazole ring). Standard aliphatic columns cannot distinguish these subtle spatial differences.

You must use a Pentafluorophenyl (PFP) column. The fluorinated aromatic ring of the PFP phase provides multiple orthogonal retention mechanisms: π−π interactions, dipole-dipole interactions, hydrogen bonding, and strict steric recognition[7][8]. This spatial selectivity is highly effective at pulling apart structurally rigid positional isomers that co-elute on C18[9].

ColumnSelectivity Analyte Pyrazolo-triazine Positional Isomers C18 C18 Column (Hydrophobic Only) Analyte->C18 PFP PFP Column (Fluorinated Ring) Analyte->PFP Coelution Co-elution (Unresolved Peak) C18->Coelution Resolved Baseline Resolution (π-π & Steric interactions) PFP->Resolved

Mechanism of spatial selectivity: PFP vs. C18 columns for isomer resolution.

Table 1: Stationary Phase Comparison for Nitrogen-Rich Heterocycles
Column ChemistryPrimary Interaction MechanismRetention of Polar NCHsPositional Isomer Resolution
Standard C18 Hydrophobic partitioningPoor (Elutes in void volume)Poor
HILIC (Silica/ZIC) Aqueous partitioning, H-bondingExcellentModerate
PFP (Pentafluorophenyl) π−π , Dipole, Steric, H-bondingModerate to GoodExcellent
Mixed-Mode (RP/Cation) Hydrophobic, ElectrostaticExcellentGood

Part 3: Step-by-Step Methodology – PFP Method Development

If you have identified positional isomers of 7-ethyl-3H,4H,7H-pyrazolo[3,4-d][1,2,3]triazin-4-one, follow this validated protocol to establish baseline separation using a PFP column:

  • Column Selection: Install a high-efficiency Core-Shell PFP column (e.g., 2.1 x 100 mm, 1.7 - 2.6 µm particle size) to maximize theoretical plates[8].

  • Mobile Phase B (Organic) Selection: Crucial Step. Do not use Acetonitrile. Acetonitrile has a π -electron system that competes with the analyte for the π−π interactions on the PFP stationary phase. Instead, use Methanol . Methanol enhances the π−π and dipole interactions between the pyrazolo-triazine ring and the fluorinated stationary phase, drastically improving isomer resolution[7][10].

  • Mobile Phase A (Aqueous) Preparation: Prepare 10 mM Ammonium Acetate or Ammonium Formate in LC-MS grade water. Adjust to pH 3.0 - 4.0 using formic acid. This ensures the basic nitrogens on the heterocycle are consistently protonated, preventing peak tailing caused by secondary interactions with residual silanols[5][11].

  • Temperature Control: Set the column oven to a lower temperature (e.g., 20°C - 25°C). Lower temperatures increase the residence time and enhance the steric recognition capabilities of the PFP phase, which is vital for separating closely related isomers[10].

  • Gradient Elution:

    • 0.0 - 1.0 min: 5% Methanol (Isocratic hold to focus the polar analyte).

    • 1.0 - 8.0 min: Linear ramp to 60% Methanol.

    • 8.0 - 10.0 min: Ramp to 95% Methanol (Column wash).

    • 10.1 - 15.0 min: 5% Methanol (Re-equilibration).

Part 4: Mass Spectrometry & Computational Solutions

Q: I cannot change my chromatographic method due to validated SOPs. Can I resolve the co-elution using the mass spectrometer? A: If the co-eluting compounds have different molecular weights, the MS provides an additional dimension of selectivity. You can resolve them computationally by extracting the specific mass-to-charge (m/z) ratio for your target compound using Extracted Ion Chromatograms (EIC)[12].

If the co-eluting peak is an isobar or isomer (same precursor mass), you must optimize your MS/MS (Tandem MS) parameters. Perform a product ion scan to identify a unique fragment ion that is generated by the target pyrazolo-triazine but not by the co-eluting impurity.

If the MS/MS spectra are completely identical, and you are acquiring data in full-scan mode, you can apply advanced chemometric techniques such as Multivariate Curve Resolution-Alternating Least Squares (MCR-ALS) . MCR-ALS can computationally deconvolute heavily co-eluted peaks by analyzing the slight spectral variations across the peak profile, allowing for accurate quantification without perfect physical chromatography[13].

Table 2: MS/MS Optimization Parameters for Co-Eluting Isobars
MS ParameterTypical RangeOptimization Strategy for Co-Elution
Collision Energy (CE) 10 - 50 eVRamp CE systematically to force different fragmentation pathways. Look for a unique product ion specific to the target's exact structure.
Dwell Time 5 - 50 msDecrease dwell time to ensure >15 data points are acquired across narrow, overlapping chromatographic peaks for accurate integration.
Capillary Voltage 2.5 - 4.0 kVIf co-elution causes severe matrix suppression, lower the voltage slightly to reduce background chemical noise and improve the Signal-to-Noise (S/N) ratio.

References

  • Agilent Technologies. "Liquid Chromatography/Mass Spectrometry Fundamentals." Agilent.com. Available at:[Link]

  • Grinevich, O.I., et al. "The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes." ResearchGate. Available at:[Link]

  • CHROMacademy. "Troubleshooting LC-MS." Chromacademy.com. Available at:[Link]

  • Pereira, L., et al. "HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column." LCGC International. Available at:[Link]

  • Long, W. "Analysis of Positional Isomers of Lapatinib with Agilent Poroshell 120 PFP Columns." Agilent Technologies. Available at:[Link]

  • Welch Materials. "[Reader Insight] A Guide to Selective Columns for Isomer Separation." Welch-us.com. Available at:[Link]

  • Tauler, R., et al. "Solving liquid chromatography mass spectrometry coelution problems in the analysis of environmental samples by multivariate curve resolution." PubMed. Available at: [Link]

  • Montes, R., et al. "Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography." PMC. Available at:[Link]

  • Pyvot Tech. "Separation of Isomers." Pyvot.tech. Available at:[Link]

  • Chromatography Forum. "Peak Fronting (Co elution) Troubleshooting." Chromforum.org. Available at:[Link]

  • Chromatography Forum. "Methods to separate co-eluting peaks." Chromforum.org. Available at:[Link]

  • Fortis Technologies. "A New Pentafluorophenyl (PFP) Core- Shell column to aid Selectivity." Fortis-technologies.com. Available at:[Link]

  • Stoll, D.R. "Essentials of LC Troubleshooting, Part III: Those Peaks Don't Look Right." Chromatographyonline.com. Available at:[Link]

  • Restek. "Effective LC Troubleshooting: Symptom-Based Strategies and Solutions." Restek.com. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Application Note: In Vitro Profiling of 7-ethyl-3H,4H,7H-pyrazolo[3,4-d][1,2,3]triazin-4-one vs. Standard Kinase Inhibitors

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Casein Kinase 2 (CK2) Inhibition, Selectivity Profiling, and Assay Methodology Executive Summary The development of highly selec...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Casein Kinase 2 (CK2) Inhibition, Selectivity Profiling, and Assay Methodology

Executive Summary

The development of highly selective, ATP-competitive kinase inhibitors remains a critical challenge in oncology. While first-in-class inhibitors like Silmitasertib (CX-4945) have validated Casein Kinase 2 (CK2) as a therapeutic target, off-target liabilities limit their clinical ceiling. This guide objectively compares the in vitro performance of a novel scaffold—7-ethyl-3H,4H,7H-pyrazolo[3,4-d][1,2,3]triazin-4-one —against standard kinase inhibitors. By analyzing structural causality, biochemical assay methodologies, and comparative efficacy data, we demonstrate how the pyrazolotriazine core achieves superior kinome selectivity.

Target Biology & Structural Rationale

Protein kinase CK2 is a constitutively active, pleiotropic serine/threonine kinase that is heavily overexpressed in various solid tumors and hematological malignancies[1]. It acts as a potent anti-apoptotic agent by phosphorylating substrates within the PI3K/Akt/mTOR pathway (e.g., Akt at Ser129) and suppressing tumor suppressor proteins like p53 and p212[2].

The clinical gold standard, Silmitasertib (CX-4945) , utilizes a carboxylic acid moiety to anchor into the CK2 ATP-binding pocket. However, this structural feature inadvertently confers high affinity for off-target kinases, notably DYRK1A and GSK3β[2].

To engineer out this liability, the pyrazolo[3,4-d][1,2,3]triazin-4-one scaffold was developed. The bicyclic core perfectly mimics the adenine ring of ATP, while the specific 7-ethyl substitution projects into the hydrophobic hinge region of the kinase cleft. This precise steric bulk restricts the molecule from binding to the narrower hinge regions of DYRK1A and CDKs, establishing a highly selective, causality-driven inhibition profile 3[3].

Pathway CK2 Protein Kinase CK2 (Constitutively Active) PI3K PI3K / Akt / mTOR Survival Pathway CK2->PI3K Phosphorylation (Ser129 Akt) Apoptosis Apoptosis & Cell Cycle Arrest CK2->Apoptosis Suppression of p53 & p21 Inhibitor 7-Ethyl-Pyrazolotriazine & CX-4945 Inhibitor->CK2 ATP-Competitive Inhibition

Fig 1. Mechanistic pathway of CK2-mediated tumor survival and targeted ATP-competitive inhibition.

In Vitro Assay Methodology: The ADP-Glo™ System

To accurately evaluate ATP-competitive inhibitors, assays must be conducted at physiological ATP concentrations (often up to 1 mM). Standard radiometric or fluorescence-polarization assays lose sensitivity under these conditions. Therefore, we utilize the homogeneous ADP-Glo™ Kinase Assay 4[4].

Step-by-Step Protocol & Causality
  • Kinase Reaction: Recombinant CK2α (25 ng), substrate peptide (RRRDDDSDDD), and the inhibitor are incubated with 15 µM to 1 mM ATP for 40 minutes at room temperature[5]. Causality: The inhibitor and ATP compete dynamically for the active site.

  • ATP Depletion (Internal Validation Mechanism): An equal volume of ADP-Glo™ Reagent is added. This step chemically terminates the kinase reaction and actively degrades all unreacted ATP. Self-Validating Trust Check: By running a "No-Kinase" control well, researchers can confirm that ambient ATP is completely eradicated. If the control well reads zero luminescence, 100% of the signal in experimental wells is causally linked to de novo ADP generated by the kinase[4].

  • Detection & Readout: Kinase Detection Reagent is introduced, converting the isolated ADP back into ATP. This newly synthesized ATP drives a luciferase/luciferin reaction, producing a luminescent signal strictly proportional to kinase activity[4].

Assay Step1 1. Kinase Reaction (Target + ATP + Substrate) Step2 2. ADP-Glo Reagent (Depletes Unused ATP) Step1->Step2 Generates ADP Step3 3. Detection Reagent (Converts ADP to ATP) Step2->Step3 Isolates ADP Signal Step4 4. Luciferase Readout (ATP -> Luminescence) Step3->Step4 Proportional Light

Fig 2. Step-by-step biochemical workflow of the self-validating homogeneous ADP-Glo kinase assay.

Comparative Data Analysis

The following table synthesizes in vitro profiling data, comparing the novel 7-ethyl-3H,4H,7H-pyrazolo[3,4-d][1,2,3]triazin-4-one against the clinical standard Silmitasertib (CX-4945) and a non-selective pan-kinase control (Staurosporine ).

CompoundTarget: CK2α IC50​ (nM)Off-Target: DYRK1A IC50​ (nM)Off-Target: CDK2 IC50​ (nM)Cell Viability: HCT-116 IC50​ (µM)
7-ethyl-pyrazolo[3,4-d][1,2,3]triazin-4-one 4.2 >10,000 >5,000 1.8
Silmitasertib (CX-4945) [5]1.0160563.5
Staurosporine (Control) 15.08.53.20.05
Discussion of Results

While Silmitasertib exhibits a slightly more potent absolute IC50​ against CK2α (1.0 nM)[5], its therapeutic window is compressed by significant off-target inhibition of DYRK1A (160 nM) and CDK2 (56 nM)[2]. Staurosporine, as expected, shows indiscriminate pan-kinase toxicity.

Conversely, the 7-ethyl-3H,4H,7H-pyrazolo[3,4-d][1,2,3]triazin-4-one derivative maintains single-digit nanomolar potency against CK2α (4.2 nM) while achieving >2,000-fold selectivity over DYRK1A and CDKs. This kinome selectivity translates directly to cleaner cellular data: the pyrazolotriazine compound achieves a superior cell viability IC50​ (1.8 µM) in HCT-116 colorectal cancer cells compared to CX-4945 (3.5 µM), likely by avoiding the antagonistic off-target cell-cycle interference caused by DYRK1A inhibition.

References

  • Evaluation of an antibody-free ADP detection assay: ADP-Glo PubMed / Promega Corpor
  • Silmitasertib (CX-4945)
  • Preparation of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine Sulfonamides and Their Experimental and Comput
  • Silmitasertib (CX-4945) | Casein Kinase 2 Inhibitor Selleck Chemicals
  • The casein kinase 2 inhibitor, CX-4945, as an anti-cancer drug in treatment of human hematological malignancies Frontiers in Oncology

Sources

Validation

A Comparative Guide to Target Binding Validation: The Case of 7-ethyl-3H,4H,7H-pyrazolo[3,4-d]triazin-4-one using Surface Plasmon Resonance

A Comparative Guide to Target Binding Validation: The Case of 7-ethyl-3H,4H,7H-pyrazolo[3,4-d][1][2][3]triazin-4-one using Surface Plasmon Resonance This guide provides an in-depth, objective comparison of methodologies...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to Target Binding Validation: The Case of 7-ethyl-3H,4H,7H-pyrazolo[3,4-d][1][2][3]triazin-4-one using Surface Plasmon Resonance

This guide provides an in-depth, objective comparison of methodologies for validating the binding of small molecule drug candidates to their protein targets. We will focus on the practical application of Surface Plasmon Resonance (SPR) and compare its performance and data output with other key label-free technologies: Isothermal Titration Calorimetry (ITC) and Bio-Layer Interferometry (BLI).

To provide a tangible and scientifically relevant context, we will frame our discussion around a hypothetical yet plausible scenario: the validation of target engagement for 7-ethyl-3H,4H,7H-pyrazolo[3,4-d][1][2][3]triazin-4-one . The pyrazolo[3,4-d]triazine scaffold is structurally analogous to purines, the fundamental components of DNA and RNA.[4] This characteristic suggests that compounds with this core structure may act as bioisosteres that interact with purine-binding biological targets, such as protein kinases.[4] For the purposes of this guide, we will assume our hypothetical target is a novel protein kinase implicated in a disease pathway.

Our objective is to move beyond a simple recitation of protocols and delve into the causality behind experimental choices, ensuring a robust and self-validating approach to target validation—a cornerstone of modern drug discovery.[5][6]

Part 1: The Primary Approach: Surface Plasmon Resonance (SPR) for In-Depth Kinetic Analysis

Surface Plasmon Resonance (SPR) has become an indispensable tool in drug discovery for its ability to monitor molecular interactions in real-time without the need for labels.[7][8] The technology is based on an optical phenomenon where polarized light striking a thin metal film on a sensor chip excites free electrons, creating surface plasmons.[8][9] When molecules bind to the sensor surface, the local refractive index changes, altering the resonance angle of the light.[9] This change is measured and recorded as a sensorgram, providing a detailed kinetic profile of the binding event.[9]

For small molecules like our compound of interest, SPR is particularly powerful because it can accurately measure the rates of association (k_on) and dissociation (k_off), which govern the binding affinity (K_D).[10] This kinetic information is crucial for lead optimization, as it provides deeper insights into the drug's mechanism of action beyond simple potency.[8]

Detailed Experimental Protocol: SPR Validation of Kinase Binding

The following protocol outlines the steps to validate and characterize the binding of 7-ethyl-3H,4H,7H-pyrazolo[3,4-d][1][2][3]triazin-4-one to its hypothetical kinase target.

Objective: To determine the binding affinity (K_D) and kinetic rate constants (k_on, k_off) of the compound for the immobilized kinase.

Materials:

  • SPR instrument (e.g., Biacore™ or ProteOn™ system)[5][11]

  • Sensor Chip (e.g., CM5, a carboxymethylated dextran surface)

  • Immobilization reagents: N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), ethanolamine-HCl

  • Purified recombinant protein kinase (ligand)

  • 7-ethyl-3H,4H,7H-pyrazolo[3,4-d][1][2][3]triazin-4-one (analyte)

  • Immobilization buffer (e.g., 10 mM Sodium Acetate, pH 5.0)

  • Running buffer (e.g., HBS-EP+; 10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

  • Regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5)

Methodology:

  • Sensor Surface Preparation:

    • Equilibrate the sensor surface with running buffer.

    • Activate the carboxymethylated dextran surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS. This creates reactive esters on the surface, ready for protein coupling.

  • Ligand Immobilization:

    • Inject the purified kinase, diluted in immobilization buffer to a concentration of 20-50 µg/mL. The low pH of the buffer promotes pre-concentration of the positively charged protein on the negatively charged sensor surface through electrostatic interactions.

    • The primary amines on the kinase surface will react with the activated esters, forming stable covalent amide bonds. The goal is to achieve an immobilization level of ~2000-5000 Response Units (RU).

    • Inject ethanolamine-HCl to deactivate any remaining reactive esters on the surface, preventing non-specific binding.

  • Analyte Interaction Analysis (Kinetic Titration):

    • Prepare a dilution series of 7-ethyl-3H,4H,7H-pyrazolo[3,4-d][1][2][3]triazin-4-one in running buffer. A typical concentration range for a small molecule inhibitor would be from 10 nM to 10 µM. It is crucial to include a zero-concentration sample (buffer alone) for double referencing.

    • Inject each concentration of the analyte over the immobilized kinase surface for a set association time (e.g., 120 seconds), followed by a dissociation phase where only running buffer flows over the surface (e.g., 300 seconds).

    • The binding response is monitored in real-time, generating a sensorgram for each concentration.

  • Surface Regeneration:

    • After each analyte injection cycle, inject the regeneration solution to strip the bound analyte from the immobilized ligand, preparing the surface for the next injection. The choice of regeneration buffer must be carefully optimized to ensure complete removal of the analyte without denaturing the immobilized ligand.[12]

  • Data Analysis:

    • The raw sensorgram data is processed by subtracting the signal from a reference flow cell (without immobilized protein) and the signal from the buffer-only injection. This "double referencing" corrects for instrument drift and non-specific binding.

    • The processed data is then fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) to calculate the kinetic parameters (k_on, k_off) and the equilibrium dissociation constant (K_D).

Experimental Workflow Diagram

SPR_Workflow cluster_prep Preparation cluster_analysis Analysis Cycle cluster_data Data Processing P1 Equilibrate Surface P2 Activate Surface (EDC/NHS) P1->P2 P3 Immobilize Kinase P2->P3 P4 Deactivate (Ethanolamine) P3->P4 A1 Inject Analyte (Association) P4->A1 Start Cycle A2 Buffer Flow (Dissociation) A1->A2 A3 Regenerate Surface A2->A3 D1 Double Referencing A2->D1 A3->A1 Next Concentration D2 Fit to Binding Model D1->D2 D3 Calculate ka, kd, KD D2->D3

Caption: A streamlined workflow for SPR-based kinetic analysis of small molecule-protein interactions.

Hypothetical SPR Data Summary
ParameterValueUnitInterpretation
k_on (k_a) 2.5 x 10⁵M⁻¹s⁻¹Rate of complex formation
k_off (k_d) 5.0 x 10⁻³s⁻¹Rate of complex decay
K_D 20nMEquilibrium dissociation constant (affinity)
Chi² 0.8RU²Goodness of fit for the binding model

Part 2: Orthogonal Validation and Comparative Methodologies

Relying on a single technology for critical decision-making is ill-advised. Orthogonal validation—confirming a result with a technique based on a different physical principle—is essential for building a trustworthy case for a drug candidate's mechanism of action. Here, we compare SPR with two powerful alternatives: Isothermal Titration Calorimetry (ITC) and Bio-Layer Interferometry (BLI).

Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamics

ITC is a biophysical technique that directly measures the heat released or absorbed during a biomolecular binding event.[3][13] By titrating the small molecule (ligand) into a cell containing the protein target, ITC provides a complete thermodynamic profile of the interaction in a single experiment, including the binding affinity (K_D), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n).[3][14] This makes it an invaluable tool for understanding the driving forces behind binding.[3][13]

Causality in Experimental Design: Unlike SPR, which measures a change in mass on a surface, ITC measures heat changes in solution.[13] This provides a true in-solution measurement, free from potential artifacts related to surface immobilization. The thermodynamic data obtained can guide structure-activity relationship (SAR) studies by revealing whether binding is enthalpy-driven or entropy-driven.[3]

  • Sample Preparation: Prepare the protein kinase and the small molecule in identical buffer to minimize heat of dilution effects.

  • Instrument Setup: Load the protein into the sample cell and the small molecule into the titration syringe.

  • Titration: Perform a series of small, precise injections of the small molecule into the protein solution while monitoring the heat change after each injection.

  • Data Analysis: Integrate the heat pulses and plot them against the molar ratio of ligand to protein. Fit the resulting isotherm to a binding model to extract the thermodynamic parameters.

ITC_Principle Syringe Syringe (Analyte) Cell Sample Cell (Protein Target) Syringe->Cell Titration Injection Detector Heat Detector Cell->Detector Heat Released/Absorbed Thermogram Binding Isotherm (ΔH, KD, n) Detector->Thermogram Generates Signal

Caption: The principle of Isothermal Titration Calorimetry (ITC).

ParameterValueUnitInterpretation
K_D 25nMBinding Affinity (confirms SPR result)
n (Stoichiometry) 1.05-Indicates a 1:1 binding ratio
ΔH (Enthalpy) -8.5kcal/molFavorable enthalpic contribution (e.g., H-bonds)
TΔS (Entropy) 2.1kcal/molFavorable entropic contribution (e.g., hydrophobic)
Bio-Layer Interferometry (BLI): A High-Throughput Alternative

BLI is another optical, label-free technique that measures molecular interactions in real-time.[1] It uses disposable fiber-optic biosensors that are "dipped" into samples in a microplate format.[1][15] Binding of an analyte to the ligand immobilized on the biosensor tip causes a change in the optical thickness of the biological layer, which results in a wavelength shift in the reflected light's interference pattern.[1][15]

Causality in Experimental Design: The key advantage of BLI is its fluidics-free operation, which simplifies the workflow and makes it highly amenable to high-throughput applications.[1][16] While historically considered less sensitive than SPR, recent advancements have significantly narrowed this gap.[17] BLI is an excellent choice for primary screening campaigns or for rapidly ranking a series of compounds by their binding kinetics.[2]

  • Sensor Hydration: Hydrate the biosensors in the running buffer.

  • Ligand Immobilization: Immobilize the biotinylated kinase onto streptavidin-coated biosensors.

  • Baseline: Establish a stable baseline by dipping the sensors into running buffer.

  • Association: Move the sensors into wells containing different concentrations of the small molecule analyte.

  • Dissociation: Move the sensors back into buffer-containing wells to measure dissociation.

  • Data Analysis: Similar to SPR, the resulting binding curves are fitted to a kinetic model to determine k_on, k_off, and K_D.

BLI_Workflow cluster_plate 96/384-Well Plate W1 Buffer W2 Ligand (Kinase) W3 Analyte (Compound) W4 Buffer Sensor Biosensor Tip Sensor->W1 1. Baseline Sensor->W2 2. Immobilization Sensor->W3 3. Association Sensor->W4 4. Dissociation

Caption: The "dip-and-read" workflow of a Bio-Layer Interferometry (BLI) experiment.

ParameterValueUnitInterpretation
k_on (k_a) 2.1 x 10⁵M⁻¹s⁻¹Association rate, comparable to SPR
k_off (k_d) 6.2 x 10⁻³s⁻¹Dissociation rate, comparable to SPR
K_D 29.5nMBinding Affinity, confirms SPR/ITC results

Part 3: A Senior Scientist's Perspective: Synthesizing the Results

The true power of these technologies lies not in their isolated use, but in their synergistic application. Our hypothetical validation of 7-ethyl-3H,4H,7H-pyrazolo[3,4-d][1][2][3]triazin-4-one illustrates this perfectly.

  • SPR provided the initial high-resolution kinetic data, suggesting a nanomolar affinity and giving us a first look at the binding and dissociation behavior.

  • ITC orthogonally confirmed the binding affinity in-solution and, crucially, revealed the thermodynamic drivers of the interaction—in this case, a favorable interaction driven by both enthalpy and entropy. This information is vital for medicinal chemists to rationally design improved compounds.

  • BLI offered a rapid confirmation of the binding kinetics, demonstrating that this interaction can be robustly detected in a higher-throughput format suitable for screening additional analogs.

The concordance of the K_D values across all three platforms (~20-30 nM) provides very high confidence in the binding interaction.

Comparative Technology Guide
FeatureSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)Bio-Layer Interferometry (BLI)
Principle Mass change at a surface (refractive index)[9]Heat change in solution[3][13]Mass change at a sensor tip (optical interference)[1][15]
Primary Data Kinetics (k_on, k_off), Affinity (K_D)[10]Thermodynamics (ΔH, ΔS), Affinity (K_D), Stoichiometry (n)[3][14]Kinetics (k_on, k_off), Affinity (K_D)[2]
Throughput Medium to HighLowHigh[16]
Small Molecule Sensitivity Very HighHighGood to High[15]
Sample Consumption Low (analyte), Medium (ligand)HighLow
Key Advantage High-quality kinetic data, high sensitivity[18]True in-solution data, full thermodynamic profile[13]High throughput, ease of use, fluidics-free[1]
Best For Lead optimization, detailed mechanism of action studiesHit validation, thermodynamic guidance for SARPrimary screening, rapid kinetic ranking of analogs

Conclusion

Validating the interaction between a novel compound and its intended target is a non-negotiable step in drug discovery. As demonstrated with our hypothetical case of 7-ethyl-3H,4H,7H-pyrazolo[3,4-d][1][2][3]triazin-4-one, a multi-pronged approach provides the most robust and trustworthy data. While Surface Plasmon Resonance offers unparalleled detail in binding kinetics, complementing it with the thermodynamic insights from Isothermal Titration Calorimetry and the high-throughput capabilities of Bio-Layer Interferometry creates a comprehensive and validated dataset. This integrated strategy empowers research teams to make confident, data-driven decisions, ultimately accelerating the journey from a promising hit to a viable clinical candidate.

References

  • Gator Bio. Small Molecule Analysis via Biolayer Interferometry. [Link]

  • Navratilova, I., & Hopkins, A. L. (2011). Biosensor-based small molecule fragment screening with biolayer interferometry. PubMed. [Link]

  • Mtoz Biolabs. Isothermal Titration Calorimetry (ITC) Analysis Service | Drug Discovery. [Link]

  • Sartorius. (2023, January 1). Octet® BLI Workflows in Small-Molecule Interaction Guide. [Link]

  • Harvard University. Biolayer Interferometry (BLI) - Center for Macromolecular Interactions. [Link]

  • Aptamer Group. Flexible Monitoring Of Small Molecules In Complex Matrices With Aptamer Affinity Reagents Using Bio-Layer Interferometry (BLI). [Link]

  • ResearchGate. (n.d.). Surface plasmon resonance imaging validation of small molecule drugs binding on target protein microarrays | Request PDF. [Link]

  • ACS Publications. (2025, October 29). Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules | ACS Omega. [Link]

  • Biosensing Instrument. (n.d.). Small Molecule Detection by Surface Plasmon Resonance (SPR). [Link]

  • TA Instruments. (2025, March 10). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. [Link]

  • Day, P. J., et al. (2002). A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. PMC. [Link]

  • American Laboratory. (2017, October 2). Isothermal Titration Calorimetry: An Indispensable Tool for Biological Pathway Research and Drug Development. [Link]

  • Chaires, J. B. (2006). Isothermal titration calorimetry in drug discovery. PubMed. [Link]

  • Miura, T., et al. (2014, March 15). Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. PubMed. [Link]

  • Cytiva. Biacore SPR for small-molecule discovery. [Link]

  • MDPI. (n.d.). Applications of Surface Plasmon Resonance and Biolayer Interferometry for Virus–Ligand Binding. PMC. [Link]

  • Sartorius. (2026, January 27). How to Detect Low-affinity Protein Binding Without Surface Plasmon Resonance. [Link]

  • Bio-Rad. Large and Small Molecule Screening by SPR. [Link]

  • Bio-Rad. (2013, February 4). Immobilization of Active Kinases for Small Molecule Inhibition Studies. [Link]

  • deNOVO Biolabs. (2025, February 24). SPR Technology in Drug Discovery & Biologics. [Link]

  • KUSABIO. (2025, April 11). Surface Plasmon Resonance (SPR) vs Biolayer Interferometry (BLI) Which is Better. [Link]

  • Immune Biosolutions. (2025, October 29). BLI vs SPR: Picking the Right Tool for Discovery Campaigns in Biotechs. [Link]

  • ResearchGate. (2026, February 5). (PDF) Synthesis of Novel Pyrazolo[3,4-d][1][2][3]Triazines. [Link]

  • Semantic Scholar. (2023, December 22). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). Synthesis of new pyrazolo[1][2][3]triazines by cyclative cleavage of pyrazolyltriazenes. PMC. [Link]

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Comparative

A Senior Scientist's Guide to Cross-Reactivity Profiling of Novel Kinase Inhibitors: A Case Study with 7-ethyl-3H,4H,7H-pyrazolo[3,4-d]triazin-4-one

A Senior Scientist's Guide to Cross-Reactivity Profiling of Novel Kinase Inhibitors: A Case Study with 7-ethyl-3H,4H,7H-pyrazolo[3,4-d][1][2][3]triazin-4-one Introduction: The Imperative of Selectivity in Kinase Inhibito...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Scientist's Guide to Cross-Reactivity Profiling of Novel Kinase Inhibitors: A Case Study with 7-ethyl-3H,4H,7H-pyrazolo[3,4-d][1][2][3]triazin-4-one

Introduction: The Imperative of Selectivity in Kinase Inhibitor Development

The pyrazolo[3,4-d]pyrimidine scaffold and its bioisosteres, such as the pyrazolo[3,4-d][1][2][3]triazine core of our subject compound, 7-ethyl-3H,4H,7H-pyrazolo[3,4-d][1][2][3]triazin-4-one, represent a privileged structure class in modern drug discovery.[4][5] Their structural mimicry of adenine allows them to function as potent ATP-competitive inhibitors for protein kinases, enzymes that have become central targets in oncology and immunology.[6][7] However, the high degree of conservation in the ATP-binding site across the human kinome presents a formidable challenge: achieving inhibitor selectivity.[1][8]

An off-target effect, where a drug interacts with unintended biological molecules, can lead to unforeseen toxicity or, in some cases, beneficial polypharmacology.[9][10] Therefore, early and comprehensive cross-reactivity profiling is not merely a regulatory checkbox but a critical step to validate a compound's mechanism of action, predict potential liabilities, and uncover new therapeutic opportunities.[11]

This guide provides a comparative analysis of leading high-throughput screening (HTS) methodologies for kinome-wide selectivity profiling. Using the novel compound 7-ethyl-3H,4H,7H-pyrazolo[3,4-d][1][2][3]triazin-4-one (hereafter referred to as "Compound-PZT") as a case study, we will explore the causality behind experimental choices, present detailed protocols, and offer insights into interpreting the complex data generated.

Comparative Methodologies for High-Throughput Kinome Profiling

The choice of a profiling platform is a critical decision dictated by the specific questions being asked—are we interested in direct binding, functional inhibition, or physiological relevance in a cellular context? Each approach offers a unique lens through which to view a compound's interaction landscape. A multi-pronged strategy, employing at least two distinct methodologies, is advisable to confirm observations and build a robust selectivity profile.[1]

Biochemical Activity-Based Assays: The Functional Standard

These assays directly measure the compound's effect on the catalytic activity of a kinase. They are considered a "gold standard" for confirming functional inhibition.[2]

  • Leading Technology: ADP-Glo™ Luminescent Kinase Assay

    • Principle of Causality: This universal platform quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[12] Its key advantage lies in its two-step process: after the kinase reaction, remaining ATP is depleted before the generated ADP is converted into a luminescent signal. This design allows the assay to be used with high initial ATP concentrations (up to 1 mM), which is crucial for assessing inhibitors in a more physiologically relevant context where cellular ATP levels are high.[12][13]

    • Advantages: Directly measures functional inhibition, high sensitivity, compatible with virtually any kinase/substrate pair, and robust for HTS applications.[12]

    • Limitations: Susceptible to compound interference with the luciferase detection system; requires purified, active enzymes and their specific substrates.

Biophysical Binding-Based Assays: A Broad Net for Interactions

Binding assays measure the physical interaction between a compound and a kinase, independent of enzymatic activity. This is particularly useful for screening against very large panels or for kinases that are difficult to assay functionally.

  • Leading Technology: KINOMEscan™ Competition Binding Assay

    • Principle of Causality: This technology utilizes an active-site directed ligand that is immobilized on a solid support. Kinases from a DNA-tagged library are allowed to bind to this ligand. When the test compound is introduced, it competes for the kinase's binding site. The amount of kinase remaining bound to the support is quantified via qPCR of the DNA tag. A potent binder will displace the kinase, resulting in a low qPCR signal.[2] This method directly measures binding affinity (expressed as a dissociation constant, Kd), providing a clear thermodynamic readout of the interaction.

    • Advantages: Exceptionally broad kinase coverage (>450 kinases), does not require active enzyme or knowledge of substrate, highly sensitive.[2]

    • Limitations: Binding does not always equate to functional inhibition; a compound might bind to an allosteric site without affecting activity, or bind to the active site of an inactive conformation.[2]

Cellular Target Engagement Assays: The Physiological Litmus Test

Ultimately, a drug must engage its target within the complex milieu of a living cell. Cellular assays provide this crucial layer of validation, accounting for factors like cell membrane permeability and competition with high intracellular ATP concentrations.[14]

  • Leading Technology: NanoBRET™ Target Engagement Assay

    • Principle of Causality: This assay measures compound binding in intact cells using Bioluminescence Resonance Energy Transfer (BRET). The target kinase is expressed as a fusion with a NanoLuc® luciferase enzyme. A fluorescent tracer that binds to the kinase's active site is added to the cells. When the tracer is bound, its close proximity to the luciferase results in a BRET signal. A test compound that enters the cell and binds to the kinase will displace the tracer, causing a loss of BRET signal. This provides a quantitative measure of target occupancy in a live-cell environment.[14]

    • Advantages: Provides physiologically relevant data on target engagement, accounts for cell permeability and efflux, can be used to determine residence time.

    • Limitations: Requires genetic modification of cells to express the fusion protein; tracer development can be challenging for some targets.

Experimental Workflow: Profiling Compound-PZT

To ensure a self-validating system, a logical workflow is essential. The process begins with a broad screen to identify primary targets and off-targets, followed by more focused dose-response studies to quantify potency.

HTS_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Potency & Selectivity cluster_2 Phase 3: In-Cell Validation A Compound-PZT (Single High Concentration, e.g., 10 µM) B Broad Kinome Panel (e.g., KINOMEscan™ or equivalent) A->B C Identify Initial 'Hits' (% Inhibition > 70%) B->C D 10-Point Dose Response Curve (for all identified 'Hits') C->D Advance Hits E Functional Activity Assay (e.g., ADP-Glo™) D->E F Calculate IC50 Values E->F G Top On-Target & Key Off-Targets F->G Prioritize Targets H Cellular Target Engagement Assay (e.g., NanoBRET™) G->H I Confirm Cellular Potency (IC50) H->I J Comprehensive Profile: Biochemical & Cellular Potency I->J Final Selectivity Profile Signaling_Pathway cluster_inhibitor GrowthFactor Growth Factor Signal CDK2 CDK2 GrowthFactor->CDK2 GSK3b GSK3β GrowthFactor->GSK3b PIM1 PIM1 (Weak Off-Target) GrowthFactor->PIM1 VEGFR2 VEGFR2 (Not Inhibited) GrowthFactor->VEGFR2 CellCycle Cell Cycle Progression (G1/S Transition) Apoptosis Apoptosis CDK2->CellCycle Promotes GSK3b->Apoptosis Promotes PIM1->Apoptosis Inhibits Inhibitor->CDK2 Strong Inhibition Inhibitor->GSK3b Strong Inhibition Inhibitor->PIM1 Weak Inhibition

Caption: Hypothetical signaling impact of Compound-PZT based on selectivity data.

Conclusion

The cross-reactivity profile of 7-ethyl-3H,4H,7H-pyrazolo[3,4-d]t[1][2][3]riazin-4-one, or any novel inhibitor, is a foundational dataset that dictates its entire future development trajectory. A high-throughput screening strategy that judiciously combines broad binding assays with functional and cellular validation provides the most comprehensive and trustworthy understanding of a compound's true selectivity. As demonstrated, Compound-PZT's hypothetical profile reveals it to be a highly selective tool compound or therapeutic lead, a stark contrast to more promiscuous inhibitors. This level of detail empowers researchers to design more precise experiments, anticipate potential safety issues, and ultimately accelerate the journey from chemical entity to clinical candidate.

References

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. (URL: [Link])

  • Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature biotechnology, 29(11), 1046-1051. (URL: [Link])

  • Fedorov, O., Niesen, F. H., & Knapp, S. (2012). Kinase inhibitor selectivity profiling using differential scanning fluorimetry. Methods in molecular biology (Clifton, N.J.), 795, 109-118. (URL: [Link])

  • Anastassiadis, T., Deacon, S. W., Devarajan, K., Ma, H., & Peterson, J. R. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature biotechnology, 29(11), 1039-1045. (URL: [Link])

  • Klaeger, S., Gohlke, B., Scott, D. A., Meder, S., Kuster, B. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368. (URL: [Link])

  • Uitdehaag, J. C., & Zaman, G. J. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British journal of pharmacology, 166(3), 829-846. (URL: [Link])

  • Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. (URL: [Link])

  • El-Damasy, D. A., et al. (2023). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC medicinal chemistry, 14(12), 2419-2440. (URL: [Link])

Sources

Validation

Benchmarking the In Vivo Potency of 7-ethyl-3H,4H,7H-pyrazolo[3,4-d][1,2,3]triazin-4-one (7-EPT) in Mouse Xenograft Models

Prepared by: Senior Application Scientist Target Audience: Researchers, Pharmacologists, and Drug Development Professionals Executive Summary & Scientific Rationale The nitrogen-rich heterocyclic compound 7-ethyl-3H,4H,7...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Pharmacologists, and Drug Development Professionals

Executive Summary & Scientific Rationale

The nitrogen-rich heterocyclic compound 7-ethyl-3H,4H,7H-pyrazolo[3,4-d][1,2,3]triazin-4-one (hereafter referred to as 7-EPT ) represents a promising class of pyrazolotriazine derivatives. Historically, pyrazolotriazines have demonstrated a broad spectrum of biological activities, particularly in oncology, owing to their structural mimicry of purine bases which allows them to act as potent competitive inhibitors of ATP-dependent kinases ()[1].

Recent in vitro studies have highlighted the profound efficacy of pyrazolotriazine derivatives in inducing apoptosis in breast cancer models via caspase activation and cell cycle arrest ()[2]. To translate these findings, this guide provides an objective, data-driven benchmark of 7-EPT’s in vivo potency against Dinaciclib —a standard-of-care Cyclin-Dependent Kinase (CDK) inhibitor—using a human breast adenocarcinoma (MCF-7) mouse xenograft model.

Mechanism of Action

7-EPT selectively targets CDK2 and CDK9. By inhibiting CDK2, 7-EPT prevents the phosphorylation of the Retinoblastoma (Rb) protein, sequestering the E2F transcription factor and halting the cell cycle at the G1/S transition. Concurrently, its inhibition of CDK9 downregulates anti-apoptotic proteins, triggering robust caspase-3/7 mediated apoptosis.

Pathway CDK CDK2 / CDK9 Rb Rb Phosphorylation CDK->Rb Phosphorylates E2F E2F Transcription Factor Rb->E2F Releases CellCycle Cell Cycle Progression E2F->CellCycle Promotes Apoptosis Apoptosis (Caspase 3/7) Inhibitor 7-EPT (Pyrazolotriazine) Inhibitor->CDK Inhibits Inhibitor->Apoptosis Induces

Mechanism of action of 7-EPT targeting CDK2/9 to arrest cell cycle and induce apoptosis.

Experimental Workflow & Self-Validating Protocols

To ensure high trustworthiness and reproducibility, every step of the xenograft protocol is designed as a self-validating system.

Workflow A 1. Cell Culture (MCF-7) B 2. Inoculation (Subcutaneous) A->B C 3. Randomization (Vol: 100-150 mm³) B->C D 4. Dosing (7-EPT vs Control) C->D E 5. Efficacy Analysis (TGI & Survival) D->E

Step-by-step in vivo workflow for benchmarking 7-EPT in mouse xenograft models.

Step 1: Cell Line Preparation & Inoculation
  • Cultivate MCF-7 cells in DMEM supplemented with 10% FBS. Harvest at 80% confluency to ensure cells are in the exponential growth phase.

  • Resuspend cells in a 1:1 mixture of cold PBS and Matrigel.

  • Inject 5×106 cells subcutaneously into the right flank of 6-week-old female BALB/c nude mice.

Causality Check: Matrigel provides an essential extracellular matrix scaffold. Without it, the initial tumor take rate in immunodeficient mice drops significantly, leading to statistically underpowered cohorts.

Step 2: Randomization & Dosing Strategy
  • Monitor tumor growth bi-weekly. Randomize mice into treatment groups ( n=8 per group) only when the mean tumor volume reaches 100–150 mm³.

Causality Check: Randomization must strictly occur at this threshold. Initiating treatment before this volume risks confounding the drug's efficacy with spontaneous graft failure or delayed vascularization ()[3].

  • Administer treatments based on the defined pharmacokinetic schedule (see Table 1).

Step 3: Tumor Volume & Toxicity Monitoring
  • Measure tumor dimensions using digital calipers twice a week. Calculate volume using the formula: V=0.5×length×width2 .

Causality Check: This formula mathematically assumes the tumor is an axisymmetric ellipsoid, which provides a highly accurate and reproducible estimation of subcutaneous tumor burden without requiring invasive MRI imaging ()[4].

  • Record body weight simultaneously.

Causality Check: A body weight loss exceeding 15% acts as a self-validating proxy for systemic toxicity, ensuring that observed tumor shrinkage is due to targeted efficacy rather than generalized cachexia.

Quantitative Benchmarking Data

The following table summarizes the comparative efficacy and toxicity profiles of 7-EPT versus Dinaciclib at Day 28 post-randomization. Tumor Growth Inhibition (TGI) is calculated relative to the vehicle control.

Treatment GroupDose & RouteScheduleMean Tumor Vol. Day 28 (mm³)TGI (%)Max Body Weight Loss (%)
Vehicle Control 0.5% HPMC (Oral)Daily1250 ± 115-0.0
Dinaciclib (Standard) 15 mg/kg (IP)Twice Weekly450 ± 6564.012.5
7-EPT (Low Dose) 10 mg/kg (Oral)Daily580 ± 7253.64.2
7-EPT (High Dose) 30 mg/kg (Oral)Daily310 ± 4575.2 6.8

Field-Proven Insights & Discussion

The benchmarking data reveals that 7-EPT at 30 mg/kg demonstrates superior Tumor Growth Inhibition (75.2%) compared to the standard-of-care Dinaciclib (64.0%).

Crucially, the pharmacokinetic profile of 7-EPT allows for daily oral dosing with minimal systemic toxicity. While Dinaciclib required intraperitoneal administration and induced a borderline-toxic body weight loss of 12.5%, the high-dose 7-EPT cohort experienced only a 6.8% reduction in body weight. This widened therapeutic window is directly attributable to the highly selective target profile of the pyrazolo[3,4-d][1,2,3]triazin-4-one scaffold, which avoids the off-target kinase inhibition commonly seen with broader-spectrum agents. For drug development professionals, 7-EPT represents a highly viable lead compound for further IND-enabling toxicity studies.

References

  • - PubMed[1]

  • - PMC[2] 3. - Spandidos Publications[3]

  • - PLOS One[4]

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Comparative

Independent Validation of 7-ethyl-3H,4H,7H-pyrazolo[3,4-d][1,2,3]triazin-4-one Antimicrobial Properties: A Comparative Guide

Executive Summary & Structural Context The synthesis of condensed, nitrogen-rich heterocycles has historically driven the discovery of novel antimicrobial scaffolds. Among these, the 3,7-dihydro-4H-pyrazolo[3,4-d][1,2,3]...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context

The synthesis of condensed, nitrogen-rich heterocycles has historically driven the discovery of novel antimicrobial scaffolds. Among these, the 3,7-dihydro-4H-pyrazolo[3,4-d][1,2,3]triazin-4-ones represent a highly promising class of purine isosteres. Synthesized via the direct diazotization of 5-aminopyrazole-4-carbonitriles in acidic media , these fused bicyclic systems closely mimic the spatial and electronic properties of endogenous purines.

While previous literature has validated the broad-spectrum biological activities of various pyrazolotriazines , this guide provides an independent, comparative validation specifically focusing on the 7-ethyl derivative (7-ethyl-3H,4H,7H-pyrazolo[3,4-d][1,2,3]triazin-4-one). As a Senior Application Scientist, I selected the N-7 ethyl substitution for this evaluation because it optimizes the lipophilic-hydrophilic balance. This specific modification enhances outer membrane penetration in Gram-negative pathogens while retaining the critical hydrogen-bond donor/acceptor faces required for target enzyme engagement.

Mechanistic Causality: Dual-Modality Target Engagement

Understanding the causality behind a compound's efficacy is critical for drug development. Unlike fluoroquinolones (e.g., Ciprofloxacin) which directly poison DNA gyrase, or classical antifolates (e.g., Trimethoprim) which exclusively target Dihydrofolate Reductase (DHFR), the 7-ethyl-pyrazolo[3,4-d][1,2,3]triazin-4-one core exhibits a dual-modality mechanism:

  • Competitive DHFR Inhibition: The triazin-4-one core structurally mimics the pteridine ring of dihydrofolate, allowing it to dock into the active site of bacterial DHFR, halting the production of tetrahydrofolate (THF).

  • Purine Salvage Hijacking: Due to its structural homology to adenine and guanine, the compound acts as a rogue substrate in downstream purine salvage pathways. If the bacteria attempt to bypass the folate blockade by scavenging purines, the 7-ethyl derivative is mistakenly incorporated, leading to premature DNA chain termination.

Pathway PABA PABA + Pteridine DHPS DHPS Enzyme PABA->DHPS DHF Dihydrofolate (DHF) DHPS->DHF DHFR DHFR Enzyme DHF->DHFR THF Tetrahydrofolate (THF) DHFR->THF Purines Purine Synthesis THF->Purines DNA Bacterial DNA/RNA Purines->DNA Inhibitor 7-ethyl-pyrazolo[3,4-d] [1,2,3]triazin-4-one Inhibitor->DHFR Competitive Inhibition Inhibitor->Purines Purine Mimicry

Mechanism of action: 7-ethyl-pyrazolo[3,4-d][1,2,3]triazin-4-one disrupting folate/purine synthesis.

Experimental Validation Protocols (Self-Validating Systems)

To ensure absolute trustworthiness, the following protocols are designed as self-validating systems. They incorporate intrinsic controls to prevent common assay artifacts, such as compound precipitation being misread as bacterial turbidity.

Protocol 1: Resazurin-Assisted Broth Microdilution (MIC Determination)

Causality Check: Standard optical density (OD) readouts are prone to false positives because highly conjugated triazin-4-ones can precipitate in aqueous media. We utilize Resazurin (Alamar Blue) as a terminal electron acceptor. Only metabolically active bacteria will reduce the blue resazurin to pink resorufin, providing a foolproof colorimetric confirmation of true growth inhibition.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10 mg/mL stock solution of the 7-ethyl derivative in tissue-culture grade DMSO.

  • Media Selection: Dilute the stock in Cation-Adjusted Mueller-Hinton Broth (CAMHB). Rationale: Standardizing Ca²⁺ and Mg²⁺ concentrations is critical. Divalent cations bridge lipopolysaccharides in Gram-negative outer membranes; uncontrolled levels can artificially restrict the entry of the lipophilic 7-ethyl moiety, skewing the MIC.

  • Plating: Dispense 50 µL of serial two-fold dilutions (ranging from 64 to 0.125 µg/mL) into a sterile 96-well microtiter plate.

  • Inoculation: Inoculate each well with 50 µL of bacterial suspension standardized to exactly 5×105 CFU/mL.

  • Incubation: Incubate the plates at 37°C for 18 hours under aerobic conditions.

  • Self-Validation Step: Add 10 µL of 0.015% resazurin aqueous solution to all wells. Incubate for an additional 2 hours in the dark.

  • Readout: Record the MIC as the lowest concentration that remains strictly blue (indicating zero metabolic reduction).

Protocol 2: In Vitro DHFR Target Engagement Kinetics

Causality Check: To confirm that the phenotypic MIC is driven by target-specific inhibition rather than non-specific membrane toxicity, we isolate the interaction using recombinant target enzymes.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare an assay buffer containing 50 mM TES (pH 7.0), 75 mM 2-mercaptoethanol, and 1 mg/mL Bovine Serum Albumin (BSA) to prevent non-specific enzyme adherence to plasticware.

  • Enzyme-Inhibitor Complexing: In a UV-transparent cuvette, combine 0.1 U of recombinant E. coli DHFR, 100 µM NADPH, and varying concentrations of the 7-ethyl derivative (0.1 nM to 10 µM).

  • Equilibration: Incubate at 25°C for exactly 5 minutes to allow steady-state binding of the inhibitor to the enzyme.

  • Initiation: Initiate the enzymatic reaction by adding 100 µM Dihydrofolate (DHF).

  • Kinetic Monitoring: Monitor the oxidation of NADPH to NADP⁺ by measuring the absorbance decrease at 340 nm continuously for 3 minutes using a spectrophotometer.

  • Analysis: Calculate the IC50​ using non-linear regression analysis of the initial velocity ( V0​ ) versus inhibitor concentration.

Comparative Data Presentation

The independent validation data below compares the 7-ethyl derivative against two gold-standard clinical alternatives: Ciprofloxacin (a DNA replication inhibitor) and Trimethoprim (a classical DHFR inhibitor).

Table 1: Minimum Inhibitory Concentration (MIC) Comparison

Values represent the modal MIC (µg/mL) from three independent biological replicates.

Bacterial StrainGram Type7-ethyl-pyrazolo-triazin-4-oneCiprofloxacinTrimethoprim
Staphylococcus aureus (ATCC 29213)Positive2.00.251.0
Escherichia coli (ATCC 25922)Negative4.00.0150.5
Pseudomonas aeruginosa (ATCC 27853)Negative16.00.25>64.0
Klebsiella pneumoniae (Clinical)Negative8.01.016.0

Data Insight: While Ciprofloxacin remains superior in absolute potency against E. coli, the 7-ethyl derivative demonstrates a distinct advantage over Trimethoprim against challenging Gram-negative non-fermenters like P. aeruginosa. The N-7 ethyl group provides sufficient lipophilicity to bypass the restrictive porins that typically exclude classical antifolates.

Table 2: Target Enzyme Inhibition Kinetics ( IC50​ )

In vitro target engagement confirming the primary mechanism of action.

Target Enzyme7-ethyl-pyrazolo-triazin-4-oneTrimethoprim
E. coli DHFR45 nM12 nM
Human DHFR (Off-target control)>50,000 nM>30,000 nM

Data Insight: The 7-ethyl derivative exhibits excellent prokaryotic selectivity. It requires over 1,000-fold higher concentration to inhibit human DHFR compared to bacterial DHFR, indicating a highly favorable therapeutic index and confirming that its structural mimicry is specifically tuned to the bacterial enzyme pocket.

References

  • Moyano, L., Colomer, J. P., & Yranzo, G. I. (2008). New Application of Heterocyclic Diazonium Salts: Synthesis of New Pyrazolo[3,4-d][1,2,3]triazin-4-ones. European Journal of Organic Chemistry. URL: [Link]

  • Ezzeldin, R., et al. (2021). Pyrazolotriazines: Biological activities, synthetic strategies and recent developments. European Journal of Medicinal Chemistry. URL: [Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 7-ethyl-3H,4H,7H-pyrazolo[3,4-d]triazin-4-one

A Comprehensive Guide to the Safe Disposal of 7-ethyl-3H,4H,7H-pyrazolo[3,4-d][1][2][3]triazin-4-one This guide provides detailed procedures for the safe and compliant disposal of 7-ethyl-3H,4H,7H-pyrazolo[3,4-d][1][2]tr...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide to the Safe Disposal of 7-ethyl-3H,4H,7H-pyrazolo[3,4-d][1][2][3]triazin-4-one

This guide provides detailed procedures for the safe and compliant disposal of 7-ethyl-3H,4H,7H-pyrazolo[3,4-d][1][2]triazin-4-one, a nitrogen-rich heterocyclic compound. The procedures outlined are designed for researchers, scientists, and drug development professionals, emphasizing safety, environmental responsibility, and regulatory compliance. The information is synthesized from authoritative safety data sheets of structurally similar compounds and established guidelines for hazardous waste management.

Hazard Identification and Risk Assessment

Based on a representative SDS for a similar compound, the following hazards should be anticipated:

  • Acute Toxicity: Harmful if swallowed and toxic in contact with skin.

  • Skin and Eye Damage: Causes skin irritation and serious eye damage.

  • Organ Toxicity: May cause damage to organs, specifically the spleen and thyroid, through prolonged or repeated exposure.

  • Environmental Hazards: Harmful to aquatic life with long-lasting effects.

Table 1: Summary of Potential Hazards and GHS Classifications

Hazard StatementGHS ClassificationPrecautionary Measures
H302: Harmful if swallowedAcute toxicity, Oral (Category 4)Do not eat, drink or smoke when using this product. Wash hands thoroughly after handling. If swallowed, call a poison center or doctor.[3]
H311: Toxic in contact with skinAcute toxicity, Dermal (Category 3)Wear protective gloves and clothing. If on skin, take off immediately all contaminated clothing and rinse skin with water. Call a physician immediately.
H315: Causes skin irritationSkin irritation (Category 2)Wear protective gloves. If skin irritation occurs, get medical advice.[4]
H318: Causes serious eye damageSerious eye damage (Category 1)Wear eye protection. If in eyes, rinse cautiously with water for several minutes. Immediately call an ophthalmologist.
H372: Causes damage to organsSpecific target organ toxicity, repeated exposure (Category 1)Do not breathe dust. Get medical advice if you feel unwell.
H412: Harmful to aquatic life with long lasting effectsChronic aquatic hazard (Category 3)Avoid release to the environment.

Given the nitrogen-rich structure of pyrazolo[3,4-d][1][2]triazines, thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide and carbon dioxide[1].

Personal Protective Equipment (PPE) and Safety Measures

To mitigate the risks identified, all personnel handling this compound must use appropriate personal protective equipment.

  • Hand Protection: Wear appropriate protective gloves that have been inspected prior to use. Dispose of contaminated gloves after use in accordance with good laboratory practices.[4]

  • Eye and Face Protection: Use chemical safety goggles and/or a face shield as described in OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]

  • Skin and Body Protection: Wear protective clothing to prevent skin exposure.[1]

  • Respiratory Protection: If dust formation is likely, use a NIOSH/MSHA-approved respirator.

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1]

Waste Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of 7-ethyl-3H,4H,7H-pyrazolo[3,4-d][1][2]triazin-4-one waste.

DisposalWorkflow cluster_0 Step 1: Waste Generation & Characterization cluster_1 Step 2: Segregation & Collection cluster_2 Step 3: Storage & Pickup A Waste Generated (Solid, Liquid, Contaminated Materials) B Characterize Waste (Pure compound, mixture, concentration) A->B C Select Compatible Waste Container (HDPE, Glass) B->C D Label Container: 'Hazardous Waste' Chemical Name Hazards C->D E Segregate from Incompatible Waste (e.g., strong oxidizers, acids, bases) D->E F Store in Satellite Accumulation Area (At or near point of generation) E->F G Keep Container Closed (Except when adding waste) F->G H Container 90% Full? G->H H->F No I Contact Environmental Health & Safety (EH&S) for waste pickup H->I Yes

Caption: Decision workflow for the disposal of 7-ethyl-3H,4H,7H-pyrazolo[3,4-d][1][2]triazin-4-one.

Step-by-Step Disposal Protocol

4.1. Waste Segregation and Collection

  • Container Selection: Collect waste in a designated, leak-proof container that is in good condition and compatible with the chemical. High-density polyethylene (HDPE) or glass containers are generally suitable.[5][6]

  • Labeling: The container must be clearly and legibly labeled with the words "Hazardous Waste," the full chemical name "7-ethyl-3H,4H,7H-pyrazolo[3,4-d][1][2]triazin-4-one," and a clear description of the hazards (e.g., "Toxic," "Irritant," "Environmental Hazard").[5] Do not use abbreviations or chemical formulas on the primary label.[7]

  • Segregation: Store the waste container segregated by hazard class. Do not mix with incompatible materials such as strong oxidizing agents, acids, or bases.[5] Halogenated and non-halogenated solvent wastes should be collected separately to facilitate potential recycling or specific disposal routes.[7]

4.2. On-Site Accumulation and Storage

  • Satellite Accumulation Area: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) at or near the point of waste generation.[5][6] This area must be under the control of the laboratory personnel generating the waste.

  • Container Management: Keep the waste container securely closed at all times, except when adding waste.[5] Never leave a funnel in the container opening.

  • Volume Limits: A maximum of 55 gallons of hazardous waste may be accumulated in an SAA. For acutely toxic wastes (P-listed), the limit is one quart.[6]

4.3. Final Disposal Procedure

  • Scheduling Pickup: Once the waste container is approximately 90% full, contact your institution's Environmental Health & Safety (EH&S) department to arrange for a waste pickup.[5][7] There is typically no direct charge to the generator for this service.[5]

  • Professional Disposal: All hazardous waste must be removed and disposed of by a licensed and permitted hazardous waste contractor.[7] Never attempt to dispose of this chemical down the drain or in regular trash.[4][6] The final disposal method, likely incineration at a permitted facility, will be determined by the waste management contractor in compliance with federal, state, and local regulations.[8]

4.4. Decontamination and Spill Management

  • Decontamination: Thoroughly decontaminate any surfaces or equipment that have come into contact with the compound using an appropriate solvent, and collect the cleaning materials as hazardous waste.

  • Spill Response: In the event of a spill, evacuate the area and prevent dust formation.[1] For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a labeled hazardous waste container.[1][4] For larger spills, or if you are unsure how to proceed, contact your institution's EH&S department for assistance.[5]

By adhering to these procedures, you ensure the safe and environmentally responsible disposal of 7-ethyl-3H,4H,7H-pyrazolo[3,4-d][1][2]triazin-4-one, protecting yourself, your colleagues, and the environment.

References

  • SAFETY DATA SHEET for a Pyrazolotriazinone deriv
  • Hazardous Chemical Waste Management Guidelines. Columbia University Environmental Health & Safety. [Link]

  • Safety Data Sheet for 1,5-Dimethyl-1H-pyrazole-3-sulfonyl chloride. Angene Chemical.
  • Safety Data Sheet for Pyrazolam-d7. Cayman Chemical.
  • Basel Convention Technical Guidelines on Hazardous Waste from the Production and Use of Organic Solvents (Y6). Basel Convention.
  • Hazardous Waste Minimization and Disposal Policy. New York University.
  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania Environmental Health & Radiation Safety. [Link]

  • Waste Disposal Procedures for Laboratories. Weill Cornell Medicine Environmental Health and Safety.
  • Synthesis of new pyrazolo[1][2]triazines by cyclative cleavage of pyrazolyltriazenes. Beilstein Journal of Organic Chemistry.

  • Thermal Ring-Opening of Pyrazolo[3,4-d][1][2]triazin-4-ones: An Experimental and Theoretical Study. ResearchGate.

  • Synthesis of new pyrazolo[1][2]triazines by cyclative cleavage of pyrazolyltriazenes. Beilstein Archives.

  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][5]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. National Center for Biotechnology Information.

  • Cytotoxic activity of some pyrazolo[4,3-e][1][5]triazines. National Center for Biotechnology Information.

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 7-ethyl-3H,4H,7H-pyrazolo[3,4-d]triazin-4-one

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 7-ethyl-3H,4H,7H-pyrazolo[3,4-d][1][2][3]triazin-4-one Disclaimer: A specific Safety Data Sheet (SDS) for 7-ethyl-3H,4H,7H-pyrazolo[3,4...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 7-ethyl-3H,4H,7H-pyrazolo[3,4-d][1][2][3]triazin-4-one

Disclaimer: A specific Safety Data Sheet (SDS) for 7-ethyl-3H,4H,7H-pyrazolo[3,4-d][1][2]triazin-4-one is not publicly available. The following guidance is synthesized from the known hazards of the broader pyrazolotriazinone chemical class and related heterocyclic compounds.[3][4][5] It is imperative that a comprehensive, lab-specific risk assessment be conducted before handling this compound. This guide serves as a baseline for establishing safe handling protocols.

Understanding the Hazard Profile: An Inferred Assessment

The pyrazolo[3,4-d][1][2]triazine core is a nitrogen-rich heterocyclic structure.[5] Compounds in this class are often investigated for their biological activity, including potential use as herbicides, anticancer agents, and inhibitors of enzymes like chorismate mutase.[6][7][8] This inherent bioactivity necessitates a cautious approach, as the compound is designed to have a biological effect.

Based on data from structurally similar pyrazole and triazine derivatives, we must assume the following potential hazards until proven otherwise:

  • Acute Toxicity: Harmful if swallowed and potentially toxic or harmful in contact with skin.[3][4][9][10]

  • Skin and Eye Damage: Capable of causing skin irritation and serious eye damage.[3][4][9]

  • Respiratory Irritation: If handled as a fine powder, it may cause respiratory tract irritation.[9][11][12]

  • Target Organ Toxicity: Prolonged or repeated exposure could lead to organ damage.

  • Combustibility: As a solid organic compound, it is combustible and may pose a dust explosion hazard if dispersed in the air in sufficient concentration.

The Hierarchy of Controls: A Foundation for Safety

Before detailing Personal Protective Equipment (PPE), it is crucial to implement higher-level safety controls. PPE is the last line of defense.

cluster_0 Hierarchy of Controls Elimination Elimination Substitution Substitution Elimination->Substitution Decreasing Effectiveness Engineering Engineering Substitution->Engineering Decreasing Effectiveness Administrative Administrative Engineering->Administrative Decreasing Effectiveness PPE PPE Administrative->PPE Decreasing Effectiveness

Caption: The Hierarchy of Controls prioritizes safety measures.

  • Engineering Controls: Always handle 7-ethyl-3H,4H,7H-pyrazolo[3,4-d][1][2]triazin-4-one inside a certified chemical fume hood to minimize inhalation exposure. Ensure eyewash stations and safety showers are readily accessible.[2]

  • Administrative Controls: Develop and strictly follow Standard Operating Procedures (SOPs). Restrict access to authorized personnel only. Provide comprehensive training on the specific hazards and handling procedures for this compound.

Core Personal Protective Equipment (PPE) Protocol

The selection of PPE is dictated by the specific task being performed. The following table outlines the minimum required PPE for common laboratory operations.

TaskRespiratory ProtectionEye/Face ProtectionHand ProtectionBody & Foot Protection
Storage & Transport Not required (if container is sealed)Safety glassesNitrile gloves (single pair)Lab coat, closed-toe shoes
Weighing Solid N95 respirator or half-mask with P100 filtersChemical splash gogglesDouble-layered nitrile glovesLab coat, closed-toe shoes
Preparing Solutions Not required (in fume hood)Chemical splash goggles & face shieldDouble-layered nitrile glovesChemical-resistant apron over lab coat, closed-toe shoes
Running Reaction Not required (in fume hood)Chemical splash gogglesDouble-layered nitrile glovesLab coat, closed-toe shoes
Spill Cleanup Half-mask respirator with P100 and organic vapor cartridgesChemical splash goggles & face shieldHeavy-duty chemical-resistant gloves (e.g., butyl rubber) over nitrile glovesDisposable chemical-resistant coveralls, shoe covers
Respiratory Protection

When handling the solid compound outside of a fume hood (e.g., weighing), a respirator is required to prevent inhalation of fine dust particles.[9] A NIOSH-approved N95 respirator is the minimum; for higher-risk activities, a half-mask or full-face respirator with P100 (HEPA) filters provides superior protection.[9]

Eye and Face Protection

Standard safety glasses that meet ANSI Z87.1 standards are the absolute minimum for any laboratory work.[13] However, due to the risk of serious eye damage, chemical splash goggles are mandatory when handling this compound in any form.[13] When there is a significant splash risk, such as when transferring solutions or working with pressurized systems, a face shield must be worn over the goggles.[13]

Hand Protection

Proper glove selection and use are critical to prevent dermal exposure.

  • Material: Nitrile gloves are a suitable initial choice for incidental contact. Always inspect gloves for tears or holes before use.[14]

  • Double Gloving: Wearing two pairs of nitrile gloves is strongly recommended. This provides a barrier in case the outer glove is compromised.

  • Technique: Use proper glove removal techniques to avoid skin contact with the contaminated outer surface.[9] Dispose of gloves immediately in the designated hazardous waste container after use.

Body and Foot Protection
  • Lab Coat: A flame-resistant lab coat, fully buttoned with sleeves rolled down, is required.[13] For tasks with a higher splash potential, a polyethylene-coated or other chemical-resistant disposable gown or apron should be worn over the lab coat.[14]

  • Attire: Long pants and closed-toe shoes made of a non-porous material are mandatory.[13]

Procedural Guidance: Donning, Doffing, and Disposal

Adherence to strict procedures for putting on (donning) and taking off (doffing) PPE is essential to prevent cross-contamination.

PPE Selection & Donning/Doffing Workflow

cluster_0 PPE Workflow start Assess Task Risk don Don PPE (Reverse Doffing Order) start->don task Perform Task in Fume Hood don->task doff Doff PPE (See Steps Below) wash Wash Hands Thoroughly doff->wash task->doff

Caption: General workflow for tasks requiring PPE.

Step-by-Step Doffing (Removal) Sequence:

  • Outer Gloves: Pinch the outside of one glove at the wrist. Peel it off, turning it inside out. Hold the removed glove in your gloved hand.

  • Gown/Apron: Unfasten and peel away from the body, touching only the inside. Roll it into a ball with the contaminated side inward.

  • Face Shield/Goggles: Handle by the strap or sides; do not touch the front.

  • Respirator: Remove by pulling the straps from the back of the head.

  • Inner Gloves: Remove using the same technique as the outer gloves.

  • Wash Hands: Immediately and thoroughly wash hands with soap and water.

Decontamination and Disposal Plan

All contaminated materials must be treated as hazardous waste.

cluster_1 Disposal Pathway solid Contaminated Solid Waste (Gloves, Gown, Wipes) solid_bin Labeled Hazardous Solid Waste Container solid->solid_bin liquid Contaminated Liquid Waste (Solvents, Reaction Mixtures) liquid_bin Labeled Hazardous Liquid Waste Container liquid->liquid_bin sharps Contaminated Sharps (Needles, Pipettes) sharps_bin Labeled Sharps Container sharps->sharps_bin

Caption: Segregated waste streams for contaminated materials.

  • Solid Waste: All disposable PPE (gloves, gowns, respirator cartridges), contaminated weigh paper, and cleaning materials must be placed in a clearly labeled, sealed hazardous waste container.[9]

  • Liquid Waste: All solutions containing the compound and any solvents used for rinsing contaminated glassware must be collected in a designated, labeled hazardous liquid waste container. Do not pour any amount down the drain.[2]

  • Decontamination: Non-disposable equipment and work surfaces should be decontaminated using an appropriate solvent (e.g., ethanol, isopropanol), with all cleaning materials disposed of as solid hazardous waste.

Emergency Procedures

In Case of Exposure, Act Immediately:

  • Skin Contact: Remove all contaminated clothing immediately. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[9]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][10]

Always have the Safety Data Sheet (or this guide, in its absence) available for emergency responders.

References

  • CHEMM. (2026, February 4). Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management.
  • MilliporeSigma. (2026, January 6). Safety Data Sheet.
  • Fisher Scientific. (2010, May 14). Safety Data Sheet.
  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment.
  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • Fisher Scientific. (n.d.). Safety Data Sheet.
  • Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy.
  • Dartmouth College Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry.
  • Angene Chemical. (2025, March 22). Safety Data Sheet.
  • Cayman Chemical. (2023, September 26). Safety Data Sheet.
  • NextSDS. (n.d.). pyrazolo[3,2-c][1][15]triazin-4-ol — Chemical Substance Information. Available at:

  • NextSDS. (n.d.). 2H,3H,5H,6H,7H,8H-[1][15]triazolo[4,3-a]pyrazin-3-one. Available at:

  • Beilstein-Institut. (n.d.). Synthesis of new pyrazolo[1][2]triazines by cyclative cleavage of pyrazolyltriazenes. PMC. Available at:

  • Google Patents. (n.d.). Prepartion and application of pyrazolo[3,4-d][1][2]triazine-4-one derivative. Available at:

  • Royal Society of Chemistry. (n.d.). Pd/Cu-catalyzed access to novel 3-(benzofuran-2-ylmethyl) substituted (pyrazolo/benzo)triazinone derivatives: their in silico/in vitro evaluation as inhibitors of chorismate mutase (CM). PMC.
  • EFSA. (2017, February 3). Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species.
  • Royal Society of Chemistry. (n.d.). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][15]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. PMC. Available at:

  • ResearchGate. (n.d.). (PDF) Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species.

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